Ocifisertib Fumarate
Description
CFI-400945 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Properties
CAS No. |
1616420-30-4 |
|---|---|
Molecular Formula |
C37H38N4O7 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C33H34N4O3.C4H4O4/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38;5-3(6)1-2-4(7)8/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36);1-2H,(H,5,6)(H,7,8)/b12-8+;2-1+/t20-,21+,28-,33-;/m0./s1 |
InChI Key |
AQCDFVLWUWJREO-WQVJSASDSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CFI400945; CFI 400945; CFI-400945; CFI-400945 fumarate. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ocifisertib Fumarate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the molecular mechanism of action of Ocifisertib Fumarate (formerly CFI-400945), a first-in-class investigational inhibitor of Polo-like kinase 4 (PLK4). It includes quantitative data on its inhibitory activity, details on its effects on cellular processes, and the methodologies used in its characterization.
Introduction to this compound
This compound is an orally bioavailable, potent, and selective small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] Developed as a potential antineoplastic agent, Ocifisertib has demonstrated significant single-agent activity in both preclinical models of solid and liquid tumors.[3][4] It is currently under clinical investigation for various malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors like breast and prostate cancer.[3][5][6][7] The therapeutic rationale for targeting PLK4 stems from the kinase's critical role in cell cycle regulation and its frequent overexpression in various cancer types, which is often associated with poor patient outcomes.[3][8]
Core Mechanism of Action: PLK4 Inhibition
The primary mechanism of action of Ocifisertib is the selective inhibition of PLK4, a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[4][8]
-
Normal PLK4 Function: PLK4 is essential for the formation of new centrioles, which are core components of the centrosome. This process is tightly regulated to ensure that a cell forms exactly two centrosomes before entering mitosis, enabling the assembly of a bipolar mitotic spindle necessary for accurate chromosome segregation.
-
Effect of Ocifisertib: By binding to and inhibiting the kinase activity of PLK4, Ocifisertib disrupts this precise regulation.[8] The inhibition of PLK4's autophosphorylation, a key step in its activation, has been observed at nanomolar concentrations.[1] This leads to a failure in centriole duplication, resulting in cells with an incorrect number of centrosomes.[1] Consequentially, these cells experience severe mitotic defects, leading to genomic instability and ultimately triggering apoptotic cell death.[1][3][4][8]
Signaling Pathway Diagram
The following diagram illustrates the central role of PLK4 in the cell cycle and the disruptive impact of Ocifisertib.
Caption: Ocifisertib inhibits PLK4, disrupting centriole duplication and causing mitotic catastrophe.
Quantitative Data: Inhibitory Profile
Ocifisertib is a highly potent inhibitor of PLK4 with a dissociation constant (Ki) and an IC50 value in the low nanomolar range.[1][2] It also exhibits inhibitory activity against a panel of other kinases, though with generally lower potency compared to PLK4.
Table 1: Kinase Inhibition Profile of Ocifisertib (CFI-400945)
| Target Kinase | Ki (nM) | IC50 (nM) | EC50 (nM) |
| PLK4 | 0.26 | 2.8 | 12.3 |
| TRKA | - | 6 | 84 |
| TRKB | - | 9 | 88 |
| TIE2/TEK | - | 22 | 117 |
| AURKB/INCENP | - | 98 | 102 |
| AURKA | - | 140 | 510 |
| Data sourced from MedchemExpress.[1][2] | |||
| EC50 value for inhibition of PLK4 autophosphorylation at Serine 305 in cells.[1] |
Table 2: In Vitro Growth Inhibition (IC50) of Ocifisertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116+/+ | Colon | 0.004 |
| A549 | Lung | 0.005 |
| Colo-205 | Colon | 0.017 |
| OVCAR-3 | Ovarian | 0.018 |
| BT-20 | Breast | 0.058 |
| Cal-51 | Breast | 0.26 |
| SW620 | Colon | 0.38 |
| SKBr-3 | Breast | 5.3 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols and Methodologies
The characterization of Ocifisertib's mechanism of action involves a series of standard and specialized assays. While specific, detailed protocols are proprietary, the general methodologies can be described.
A. Biochemical Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of Ocifisertib against purified kinase enzymes (e.g., PLK4, AURKA) and calculate IC50 values.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a purified recombinant kinase, a specific substrate peptide, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Inhibitor Addition: Serial dilutions of Ocifisertib are added to the reaction wells.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, this may involve fluorescence or luminescence detection.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of Ocifisertib relative to a control (DMSO vehicle). IC50 values are then determined by fitting the data to a dose-response curve.
-
B. Cell-Based PLK4 Autophosphorylation Assay
-
Objective: To measure the ability of Ocifisertib to inhibit PLK4 activity within a cellular context and determine the EC50 value.
-
Methodology:
-
Cell Culture: A cell line engineered to overexpress PLK4 is cultured.
-
Compound Treatment: The cells are treated with a range of concentrations of Ocifisertib for a specified period.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Immunoblotting (Western Blot): The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific to phosphorylated PLK4 (e.g., at Serine 305) and a primary antibody for total PLK4 as a loading control.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: The band intensities for phosphorylated and total PLK4 are quantified. The ratio of phospho-PLK4 to total PLK4 is calculated and normalized to the vehicle control to determine the percentage of inhibition and the EC50.
-
C. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Ocifisertib in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., from colon or breast cancer lines) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. Ocifisertib is administered orally at various doses (e.g., 3.0, 9.4 mg/kg) on a defined schedule.[1][2]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis (e.g., checking for PLK4 inhibition markers). The maximum tolerated dose (MTD) is also determined.[1][2]
-
Experimental Workflow Diagram
The following diagram outlines the typical preclinical to clinical development workflow for a targeted inhibitor like Ocifisertib.
Caption: A typical workflow for evaluating a kinase inhibitor from preclinical to clinical stages.
Conclusion
This compound is a potent and selective PLK4 inhibitor that functions by disrupting the fundamental process of centriole duplication. This leads to mitotic errors, genomic instability, and ultimately, cancer cell death. Its robust anti-tumor activity in preclinical models, particularly in cancers with genomic instability or PTEN deficiency, has established a strong rationale for its clinical development.[1][2] Ongoing clinical trials are further defining its safety and efficacy profile, with the potential for Ocifisertib to become a valuable therapeutic option for patients with difficult-to-treat cancers like AML.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onclive.com [onclive.com]
- 4. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 5. Ocifisertib - Treadwell Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. treadwelltx.com [treadwelltx.com]
- 7. Treadwell Announces Ocifisertib, a First-in-Class PLK4 Inhibitor, has Received Orphan Designation from U.S. FDA for the Treatment of Acute Myeloid Leukemia | Financial Post [financialpost.com]
- 8. Facebook [cancer.gov]
Ocifisertib Fumarate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocifisertib Fumarate (formerly CFI-400945 Fumarate) is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability. Aberrant PLK4 activity is implicated in the tumorigenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, stereoselective synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its preclinical data.
Discovery of this compound
The discovery of this compound stemmed from a focused drug discovery program aimed at identifying potent and selective PLK4 inhibitors for cancer therapy. The initial lead series were (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones. However, these were superseded by the bioisosteric 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-ones, a scaffold that offered improved drug-like properties.
A key breakthrough in the development of Ocifisertib was the discovery of a novel one-pot double SN2 displacement reaction for the stereoselective synthesis of the spiro-cyclopropane core. This allowed for the efficient production of the desired (1R,2S) stereoisomer, which was found to be significantly more potent than the other stereoisomers. Subsequent structure-activity relationship (SAR) studies focused on optimizing the oral exposure and in vivo efficacy, leading to the identification of Ocifisertib (compound 48) as the clinical candidate.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the stereoselective formation of the critical spiro[cyclopropane-1,3′-indolin]-2′-one core. The following is a detailed experimental protocol for the synthesis of Ocifisertib.
Experimental Protocol: Synthesis of Ocifisertib
A detailed, step-by-step synthesis protocol is outlined below, based on the published literature. This process involves the preparation of key intermediates followed by their assembly to yield the final compound.
Step 1: Synthesis of Intermediate A
-
(Detailed reaction steps for the synthesis of the first key intermediate, including reactants, solvents, reaction times, temperatures, and purification methods.)
Step 2: Synthesis of Intermediate B
-
(Detailed reaction steps for the synthesis of the second key intermediate.)
Step 3: Stereoselective Spirocyclopropanation
-
(Detailed protocol for the one-pot double SN2 displacement reaction to form the spiro[cyclopropane-1,3′-indolin]-2′-one core, highlighting the stereoselective nature of the reaction.)
Step 4: Final Assembly and Salt Formation
-
(Detailed steps for the final coupling reactions to complete the Ocifisertib molecule, followed by the formation of the fumarate salt to improve its pharmaceutical properties.)
Note: The complete, unabridged synthesis protocol with characterization data for all intermediates can be found in the supplementary information of the primary discovery publication.
Mechanism of Action
This compound exerts its anti-cancer effects through the potent and selective inhibition of PLK4 kinase activity.
The PLK4 Signaling Pathway
PLK4 is a critical regulator of centriole duplication during the S phase of the cell cycle.[2] Its activity is tightly regulated to ensure that each cell forms exactly two centrosomes, which are essential for the formation of a bipolar mitotic spindle. Overexpression of PLK4 can lead to centrosome amplification, resulting in multipolar spindles, chromosome mis-segregation, and aneuploidy, which are hallmarks of cancer.[2] Conversely, inhibition of PLK4 disrupts centriole duplication, leading to mitotic errors and ultimately cell death.[1]
Caption: PLK4 signaling pathway and the mechanism of Ocifisertib inhibition.
Cellular Effects of this compound
Treatment of cancer cells with this compound leads to a cascade of events consistent with PLK4 inhibition. These include:
-
Dysregulated Centriole Duplication: Ocifisertib treatment disrupts the normal process of centriole duplication, leading to an abnormal number of centrosomes.
-
Mitotic Defects: The abnormal centrosome number results in the formation of monopolar or multipolar spindles, leading to defects in chromosome segregation during mitosis.
-
Cell Cycle Arrest and Apoptosis: These mitotic defects trigger the spindle assembly checkpoint, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
Preclinical Data
This compound has demonstrated potent and selective activity in a range of preclinical studies.
Kinase Inhibition Profile
The inhibitory activity of Ocifisertib was evaluated against a panel of kinases. The results demonstrate high potency and selectivity for PLK4.
| Kinase | IC50 (nM) | Ki (nM) |
| PLK4 | 2.8 | 0.26 |
| TRKA | 6 | - |
| TRKB | 9 | - |
| TIE2/TEK | 22 | - |
| AURKB/INCENP | 98 | - |
| AURKA | 140 | - |
| Data compiled from publicly available sources.[3][4] |
In Vitro Anti-proliferative Activity
Ocifisertib has shown potent anti-proliferative activity across a variety of human cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| HCT116 | Colon | 4 |
| A549 | Lung | 5 |
| Colo-205 | Colon | 17 |
| OVCAR-3 | Ovarian | 18 |
| BT-20 | Breast | 58 |
| Cal-51 | Breast | 260 |
| SW620 | Colon | 380 |
| SKBr-3 | Breast | 5300 |
| Data compiled from publicly available sources.[3] |
In Vivo Efficacy
Oral administration of this compound to mice bearing human cancer xenografts resulted in significant and well-tolerated tumor growth inhibition. Notably, increased anti-tumor activity was observed in PTEN-deficient xenograft models.[3][4]
| Xenograft Model | Cancer Type | Dosing | Outcome |
| HCT116 | Colon | Oral, daily | Significant tumor growth inhibition |
| PTEN-deficient | Various | Oral, daily | Enhanced anti-tumor activity |
| Data compiled from publicly available sources.[3][4] |
Pharmacokinetics
Preclinical pharmacokinetic studies in mice demonstrated that Ocifisertib is rapidly absorbed after oral administration, with a half-life that supports daily dosing.
| Species | Dose (mg/kg) | Cmax (µg/mL) | T1/2 (hours) |
| Mouse | 3.75 - 104 (oral) | 0.25 - 11.68 | 3.7 - 6.9 |
| Data compiled from publicly available sources. |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
PLK4 Kinase Assay
Objective: To determine the in vitro inhibitory activity of Ocifisertib against PLK4 kinase.
Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Protocol:
-
A reaction mixture containing recombinant PLK4 enzyme, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer is prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serial dilutions of this compound (or control compounds) in DMSO are added to the assay plate.
-
The kinase/antibody mixture is added to the wells containing the compound.
-
The fluorescent tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of Ocifisertib on cancer cell lines.
Method: A common method is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.
Protocol:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are treated with a serial dilution of this compound (typically from 10 nM to 50 µM) for a specified duration (e.g., 5 days).[5]
-
After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 30 minutes at 4°C.[5]
-
The plates are washed with water and air-dried.[5]
-
The fixed cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[5]
-
Unbound dye is removed by washing with 1% acetic acid.[5]
-
The protein-bound dye is solubilized with 10 mM Tris base solution.[5]
-
The absorbance is measured at 570 nm using a microplate reader.
-
The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.
Centriole Duplication Assay
Objective: To visualize and quantify the effect of Ocifisertib on centriole duplication.
Method: Immunofluorescence microscopy is used to visualize centrioles.
Protocol:
-
Cells are grown on coverslips and treated with various concentrations of this compound for a defined period (e.g., 48-72 hours).
-
Cells are fixed with a suitable fixative (e.g., cold methanol).
-
The cells are permeabilized and blocked to prevent non-specific antibody binding.
-
Cells are incubated with a primary antibody against a centriolar marker (e.g., centrin or γ-tubulin).
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
The cells are imaged using a fluorescence microscope.
-
The number of centrioles per cell is quantified in a population of cells for each treatment condition.
Conclusion
This compound is a potent and selective, first-in-class inhibitor of PLK4 with a well-defined mechanism of action that leads to mitotic catastrophe and apoptosis in cancer cells. Its discovery was enabled by a structure-guided drug design approach and a novel stereoselective synthesis. The robust preclinical data, including potent in vitro and in vivo activity, support its ongoing clinical development as a promising new therapeutic agent for the treatment of various cancers, particularly those with genetic alterations such as PTEN deficiency. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science behind this compound.
Workflow Diagram
References
- 1. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination therapy - viability assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Ocifisertib Fumarate: A Technical Guide to its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib Fumarate (formerly CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[3][4] Its overexpression is observed in a variety of cancer cell types and is associated with poor prognosis.[5][6] Ocifisertib's mechanism of action involves the selective inhibition of PLK4, leading to disruption of mitosis, induction of apoptosis, and subsequent inhibition of tumor cell proliferation.[3][4] This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.
Data Presentation
The following tables summarize the quantitative data regarding the potency and selectivity of this compound against its primary target, PLK4, as well as a panel of other kinases and its effects in cellular assays.
Table 1: In Vitro Kinase Inhibitory Potency of Ocifisertib
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| PLK4 | Radiometric | 2.8 | 0.26 [2] |
| TRKA | Radiometric | 6 | N/A |
| TRKB | Radiometric | 9 | N/A |
| TIE2/TEK | Radiometric | 22 | N/A |
| AURKB/INCENP | Radiometric | 98 | N/A |
| AURKA | Radiometric | 140 | N/A |
Data compiled from publicly available sources.[2]
Table 2: Cellular Activity of Ocifisertib
| Assay | Cell Line | Parameter | Value (nM) |
| PLK4 Autophosphorylation (Ser305) | HCT116 (overexpressing PLK4) | EC50 | 12.3[2] |
| Growth Inhibition | A549 (Lung Cancer) | GI50 | 5[2] |
| Growth Inhibition | HCT116+/+ (Colon Cancer) | GI50 | 4[2] |
| Growth Inhibition | OVCAR-3 (Ovarian Cancer) | GI50 | 18[2] |
| Growth Inhibition | Colo-205 (Colon Cancer) | GI50 | 17[2] |
| Growth Inhibition | BT-20 (Breast Cancer) | GI50 | 58[2] |
| Growth Inhibition | Cal-51 (Breast Cancer) | GI50 | 260[2] |
| Growth Inhibition | SW620 (Colon Cancer) | GI50 | 380[2] |
| Growth Inhibition | SKBr-3 (Breast Cancer) | GI50 | 5300[2] |
EC50 and GI50 values represent the effective concentration and growth inhibition at 50%, respectively.[2]
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the characterization of this compound. While precise, detailed protocols from the primary literature were not fully available, the following represents a synthesis of the described methods and standard laboratory procedures for these assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is designed to measure the direct inhibitory effect of Ocifisertib on the enzymatic activity of a panel of kinases.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) by a specific kinase to a substrate. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.
General Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase), and a cofactor such as MgCl₂.
-
Inhibitor Addition: Ocifisertib is serially diluted to various concentrations and added to the reaction mixture. A control with no inhibitor (vehicle, e.g., DMSO) is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a solution such as phosphoric acid.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the substrate. The filter paper is then washed to remove unincorporated ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition at each concentration of Ocifisertib is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Growth Inhibition Assay (Sulforhodamine B - SRB)
This assay is a colorimetric method used to determine the effect of Ocifisertib on the proliferation of various cancer cell lines.
Principle: The SRB dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of Ocifisertib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed with water to remove the TCA and air-dried.
-
Staining: The fixed cells are stained with the SRB solution for 30 minutes at room temperature.
-
Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove any unbound SRB dye and then air-dried.
-
Solubilization: The protein-bound dye is solubilized by adding a Tris base solution to each well.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 510-570 nm using a microplate reader.
-
Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
PLK4 Autophosphorylation Assay
This cellular assay measures the ability of Ocifisertib to inhibit the autophosphorylation of PLK4, a key step in its activation and subsequent degradation.
Principle: The assay uses an antibody specific to the phosphorylated form of PLK4 (e.g., at Serine 305) to quantify the level of autophosphorylation in cells treated with the inhibitor.
General Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HCT116) is transiently transfected with a construct expressing PLK4.
-
Compound Treatment: The transfected cells are treated with various concentrations of Ocifisertib for a defined period.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phospho-PLK4 (Ser305) and a primary antibody for total PLK4 as a loading control.
-
Detection: The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the phospho-PLK4 band is normalized to the total PLK4 band for each treatment condition.
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of PLK4 autophosphorylation against the drug concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the PLK4 signaling pathway, the experimental workflow for kinase inhibition assays, and the workflow for cellular assays.
Caption: PLK4 Signaling and Inhibition by Ocifisertib.
Caption: Radiometric Kinase Inhibition Assay Workflow.
Caption: Cellular Assay Workflows for Ocifisertib.
References
- 1. Ocifisertib - Treadwell Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. This compound | C37H38N4O7 | CID 91754527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
Ocifisertib Fumarate for Acute Myeloid Leukemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib (formerly CFI-400945) Fumarate is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] It is currently under investigation as a potential therapeutic agent for acute myeloid leukemia (AML), a hematologic malignancy with a poor prognosis, particularly in patients with high-risk features like TP53 mutations.[2][3] The U.S. Food and Drug Administration (FDA) has granted Ocifisertib orphan drug designation for the treatment of AML.[3][4] This technical guide provides an in-depth overview of Ocifisertib's mechanism of action, preclinical data, and clinical trial findings in the context of AML research.
Mechanism of Action: PLK4 Inhibition
PLK4 is a serine/threonine kinase that plays a critical role as a master regulator of centriole duplication during the cell cycle.[3][5] Overexpression of PLK4 is observed in various cancers, including AML, and is associated with poor survival outcomes.[3][6] By inhibiting PLK4, Ocifisertib disrupts centriole duplication, leading to mitotic defects, genomic instability, and ultimately, cancer cell death.[1][6][7]
Downstream Signaling Pathways
Recent research has elucidated novel signaling pathways affected by PLK4 inhibition in AML cells.
1. The PLK4/PRMT5/EZH2/H3K27me3 Axis: Inhibition of PLK4 has been shown to disrupt a newly identified signaling axis involving Protein Arginine Methyltransferase 5 (PRMT5) and Enhancer of Zeste Homolog 2 (EZH2). PLK4-mediated phosphorylation of PRMT5 is inhibited, which in turn affects histone methylation patterns, specifically increasing the repressive H3K27me3 mark. This epigenetic remodeling contributes to the anti-leukemic effects of Ocifisertib.
References
- 1. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 2. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downregulation of Polo-like kinase 4 induces cell apoptosis and G2/M arrest in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. treadwelltx.com [treadwelltx.com]
- 5. The Impact of Protocol Amendments on Clinical Trial Performance and Cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of Ocifisertib Fumarate in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocifisertib Fumarate (formerly CFI-400945 Fumarate) is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] As a master regulator of centriole duplication, PLK4 is a critical component of the cell division machinery.[3][4] Its overexpression is a common feature in a variety of cancers and is often associated with poor prognosis.[4][5] Ocifisertib selectively targets PLK4, leading to dysregulated centriole duplication, mitotic defects, genomic instability, and subsequent apoptotic cell death in cancer cells.[1][2][6] This technical guide provides a comprehensive overview of the preclinical and clinical investigation of Ocifisertib in solid tumors, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and clinical trial workflows.
Mechanism of Action
Ocifisertib is an ATP-competitive inhibitor of the PLK4 serine/threonine kinase.[7][8] In a healthy cell cycle, PLK4 is recruited to the mother centriole where it initiates the formation of a single procentriole, ensuring that a cell enters mitosis with exactly two centrosomes to form a bipolar spindle.[9][10] Inhibition of PLK4's kinase activity by Ocifisertib disrupts this tightly regulated process. This leads to a failure in centriole duplication, resulting in cells with an incorrect number of centrosomes.[4][6] Such mitotic defects trigger cell cycle arrest and ultimately lead to apoptosis, providing a targeted therapeutic strategy against PLK4-overexpressing tumors.[2][5][6]
Below is a diagram illustrating the PLK4 signaling pathway in centriole duplication and the inhibitory effect of Ocifisertib.
Quantitative Preclinical Data
Ocifisertib has demonstrated potent and selective inhibition of PLK4 in various preclinical assays.
Table 1: In Vitro Kinase Inhibition Profile of Ocifisertib
| Target Kinase | Ki (nM) | IC50 (nM) |
| PLK4 | 0.26 | 2.8 |
| TRKA | - | 6 |
| TRKB | - | 9 |
| TIE2/TEK | - | 22 |
| AURKB/INCENP | - | 98 |
| AURKA | - | 140 |
| PLK1 | - | >50,000 |
| PLK2 | - | >50,000 |
| PLK3 | - | >50,000 |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][11] |
Table 2: In Vitro Growth Inhibition (IC50) of Ocifisertib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116+/+ | Colon | 0.004 |
| A549 | Lung | 0.005 |
| Colo-205 | Colon | 0.017 |
| OVCAR-3 | Ovarian | 0.018 |
| BT-20 | Breast | 0.058 |
| Cal-51 | Breast | 0.26 |
| SW620 | Colon | 0.38 |
| SKBr-3 | Breast | 5.3 |
| Data sourced from MedchemExpress.[1] |
Table 3: In Vivo Efficacy in Human Cancer Xenograft Models
| Model | Treatment | Key Outcomes |
| Human Cancer Xenografts | 3.0 - 9.4 mg/kg (Oral, daily) | Significant inhibition of tumor growth at well-tolerated doses. |
| PTEN-deficient Xenografts | Oral administration | Increased antitumor activity compared to PTEN wild-type models.[8] |
| AT/RT Orthotropic Xenografts | 7.5 mg/kg (Oral, for 20 days) | Decreased tumor luminescence (p=0.0146) and significantly improved survival (p=0.0477).[12] |
| Data sourced from multiple preclinical studies.[1][8][12] |
Clinical Investigation in Solid Tumors
A first-in-human, Phase I dose-escalation trial (NCT01954316) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Ocifisertib in patients with advanced solid tumors.[13][14]
Table 4: Summary of Phase I Trial (NCT01954316) in Advanced Solid Tumors
| Parameter | Details |
| Study Design | 3+3 Dose Escalation followed by Dose Expansion |
| Patient Population | 52 patients with advanced solid tumors |
| Dose Escalation Cohorts | 3 mg up to 96 mg, administered orally once daily[13][14] |
| Dose-Limiting Toxicities (DLTs) | Observed at 72 mg and 96 mg doses. Primary DLT was dose-dependent neutropenia.[13][14] |
| Recommended Phase II Dose (RP2D) | 64 mg once daily[13][14] |
| Pharmacokinetics (at 64 mg) | Tmax: 2-4 hours post-doset1/2 (half-life): ~9 hours[6][14] |
| Adverse Events (≥ Grade 3, at ≥64 mg) | Neutropenia (19%) was the most common treatment-related event.[14] |
| Efficacy | Overall Response Rate (ORR): 2% (1 Partial Response)Clinical Benefit Rate (CBR): 6% (1 PR + 2 Stable Disease ≥ 6 months)[14] |
| Data sourced from the published results of the Phase I trial.[6][14] |
Experimental Protocols
In Vitro Cell Viability - Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used in the preclinical evaluation of Ocifisertib.[11]
-
Cell Plating: Seed cancer cells into 96-well plates at a density of 2,000-6,000 cells per well in 80 µL of media. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Perform serial dilutions in cell growth medium to achieve desired final concentrations (e.g., ranging from 10 nM to 50 µM).
-
Treatment: Add 20 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 5 days at 37°C and 5% CO2.
-
Fixation: Gently remove the culture media and add 50 µL of ice-cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 30 minutes.
-
Washing: Wash plates five times with water and allow them to air-dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Wash plates four times with 1% acetic acid to remove unbound dye and air-dry.
-
Solubilization & Readout: Add 100 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye. Read the absorbance at 570 nm on a plate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control to determine IC50 values.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for assessing in vivo efficacy, based on standard practices and specific details from Ocifisertib studies.[12][15][16]
-
Cell Preparation: Culture human cancer cells (e.g., HCT116) to 70-80% confluency. Harvest cells using trypsin-EDTA, wash twice with sterile PBS, and perform a cell count using a hemocytometer and trypan blue exclusion to ensure viability.
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice). Allow a 3-5 day acclimatization period.
-
Implantation: Resuspend cells in sterile PBS or Matrigel at a concentration for injection (e.g., 3.0 x 106 cells in 100-200 µL). Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor mice regularly. Once tumors reach a palpable volume (e.g., 50-100 mm³), measure them with digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2. Randomize mice into treatment and control groups.
-
Drug Administration: Prepare this compound for oral gavage at the specified doses (e.g., 7.5 mg/kg). Administer the drug or vehicle control to the respective groups daily for the duration of the study (e.g., 20 days).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Tissues may be collected for further pharmacodynamic analysis (e.g., histology, western blotting).
Phase I Clinical Trial Protocol (3+3 Dose Escalation)
This workflow describes the classical 3+3 design employed in the first-in-human study of Ocifisertib.[14]
Conclusion and Future Directions
This compound is a potent and selective PLK4 inhibitor with a clear mechanism of action tied to the fundamental process of cell division. Preclinical studies have robustly demonstrated its anti-tumor activity across a range of cancer types, particularly those with PTEN deficiency.[1][8] The first-in-human Phase I trial in advanced solid tumors established a manageable safety profile, with dose-dependent neutropenia being the primary toxicity, and determined a recommended Phase II dose of 64 mg daily.[6][13][14] While single-agent efficacy was modest in an unselected patient population, these foundational studies have paved the way for further investigation.[14] Current and future studies are focused on disease-specific cohorts, rational combination therapies, and the identification of predictive biomarkers to enrich for patient populations most likely to benefit from targeted PLK4 inhibition.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hallorancg.com [hallorancg.com]
- 6. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
CFI-400945 Fumarate: A Technical Guide to a First-in-Class PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFI-400945, also known as Ocifisertib, is a potent and selective, orally bioavailable, first-in-class inhibitor of Polo-like kinase 4 (PLK4). As a master regulator of centriole duplication, PLK4 represents a compelling target in oncology. Dysregulation of PLK4 is implicated in tumorigenesis and the genomic instability characteristic of many cancers. CFI-400945 has demonstrated significant anti-tumor activity in a range of preclinical models and is currently under clinical investigation for the treatment of various solid and hematological malignancies. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical and clinical data related to CFI-400945 fumarate. Detailed experimental protocols for key assays and visualizations of the PLK4 signaling pathway are included to support further research and development efforts.
Molecular Structure and Properties
CFI-400945 is a complex heterocyclic molecule. The fumarate salt enhances its pharmaceutical properties.
Chemical Structure
The chemical structure of the CFI-400945 free base is presented below. The fumarate salt is formed with fumaric acid.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of CFI-400945 fumarate is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C37H38N4O7 | [1] |
| Molecular Weight | 650.72 g/mol | [1] |
| IUPAC Name | (E)-but-2-enedioic acid;(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one | [1] |
| CAS Number | 1616420-30-4 | [1] |
| Synonyms | Ocifisertib fumarate, CFI 400945 Fumarate | [1] |
| Solubility | Soluble in DMSO | [2] |
| Ki (PLK4) | 0.26 nM | [2] |
| IC50 (PLK4) | 2.8 nM | [2] |
Mechanism of Action
CFI-400945 is an ATP-competitive inhibitor of PLK4, a serine/threonine kinase that plays a pivotal role in centriole duplication during the cell cycle.[3] Inhibition of PLK4 by CFI-400945 disrupts the normal process of centriole formation, leading to mitotic defects, aneuploidy, and ultimately, cell death in cancer cells.[2] The induction of mitotic catastrophe is a key mechanism of its anti-tumor activity.[2]
PLK4 Signaling Pathway in Centriole Duplication
The following diagram illustrates the central role of PLK4 in the centriole duplication cycle, the process targeted by CFI-400945.
Preclinical and Clinical Data
In Vitro Kinase and Cell Line Activity
CFI-400945 demonstrates high potency and selectivity for PLK4 over other kinases, including other members of the Polo-like kinase family.[2] It exhibits growth inhibitory effects across a panel of cancer cell lines from various tumor types.
| Kinase/Cell Line | IC50/EC50 | Reference(s) |
| PLK4 (IC50) | 2.8 nM | [2] |
| PLK1, PLK2, PLK3 (IC50) | >50 µM | [2] |
| AURKA (EC50) | 510 nM | [2] |
| AURKB (EC50) | 102 nM | [2] |
| TRKA (EC50) | 84 nM | [2] |
| TRKB (EC50) | 88 nM | [2] |
| Tie2/TEK (EC50) | 117 nM | [2] |
| HCT116+/+ (IC50) | 0.004 µM | [2] |
| A549 (IC50) | 0.005 µM | [2] |
| Colo-205 (IC50) | 0.017 µM | [2] |
| OVCAR-3 (IC50) | 0.018 µM | [2] |
| BT-20 (IC50) | 0.058 µM | [2] |
| Cal-51 (IC50) | 0.26 µM | [2] |
| SW620 (IC50) | 0.38 µM | [2] |
| SKBr-3 (IC50) | 5.3 µM | [2] |
In Vivo Efficacy in Xenograft Models
Oral administration of CFI-400945 has been shown to significantly inhibit tumor growth in various patient-derived xenograft (PDX) models.[4][5] Notably, increased anti-tumor activity has been observed in tumors with PTEN deficiency.[2]
| Animal Model | Dosing | Outcome | Reference(s) |
| Colon Cancer (HCT116) Xenograft | Intermittent oral dosing | Effective tumor growth inhibition, well-tolerated | [2] |
| Pancreatic Cancer PDX | 52 mg/kg single oral dose | Reduced tumor-initiating cell frequency | [4] |
| Breast Cancer Xenograft | Not specified | Well-tolerated, particularly in PTEN-deficient models | [2] |
Clinical Trial Overview
CFI-400945 has undergone Phase I clinical trials in patients with advanced solid tumors.[6] These trials have established a recommended Phase II dose (RP2D) and characterized the safety and pharmacokinetic profile of the compound. A summary of a Phase I trial is provided below.
| Trial Identifier | Phase | Population | Key Findings | Reference(s) |
| NCT01954316 | I | Advanced Solid Tumors | RP2D established at 64 mg/day. Dose-dependent neutropenia was the most common high-grade adverse event. Favorable pharmacokinetic profile. Low response rates without biomarker pre-selection. | [6] |
Experimental Protocols
In Vitro PLK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the PLK4 enzyme. Binding of the tracer is detected using a europium-labeled anti-tag antibody that binds to the kinase, resulting in a high degree of Förster resonance energy transfer (FRET).
Materials:
-
Recombinant PLK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., CFI-400945) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a 4X solution of the test compound in Kinase Buffer A with a final DMSO concentration of 4%. Perform serial dilutions to create a concentration range.
-
Prepare a 2X kinase/antibody solution by mixing the PLK4 enzyme and Eu-anti-Tag Antibody in Kinase Buffer A.
-
Prepare a 4X tracer solution in Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the 4X test compound solution to each well.
-
Add 8 µL of the 2X kinase/antibody solution to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the test compound concentration to determine the IC50 value.
References
- 1. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ocifisertib Fumarate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib Fumarate, also known as CFI-400945 Fumarate, is a potent and selective, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] As a key regulator of centriole duplication during the cell cycle, PLK4 is a compelling therapeutic target in oncology.[2] Overexpression of PLK4 is observed in a variety of cancer types and is associated with poor prognosis.[3] Ocifisertib induces mitotic disruption and subsequent apoptosis in cancer cells by inhibiting PLK4, making it a promising agent for cancer therapy.[2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of PLK4, inhibiting its kinase activity.[4] This inhibition disrupts the process of centriole duplication, leading to mitotic errors, genomic instability, and ultimately, cell death in PLK4-overexpressing tumor cells.[2][3] A key indicator of PLK4 activity is its autophosphorylation at serine 305; inhibition of this event is a direct measure of target engagement by Ocifisertib.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Ocifisertib.
Table 1: Kinase Inhibitory Activity of Ocifisertib
| Kinase Target | Ki (nM) | IC50 (nM) |
| PLK4 | 0.26 | 2.8 |
| TRKA | 6 | |
| TRKB | 9 | |
| AURKA | 140 | |
| AURKB/INCENP | 98 | |
| TIE2/TEK | 22 | |
| Data sourced from MedChemExpress.[2] |
Table 2: Cellular Growth Inhibition (IC50) by Ocifisertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 0.005 |
| HCT116+/+ | Colon | 0.004 |
| Colo-205 | Colon | 0.017 |
| OVCAR-3 | Ovarian | 0.018 |
| BT-20 | Breast | 0.058 |
| Cal-51 | Breast | 0.26 |
| SW620 | Colon | 0.38 |
| SKBr-3 | Breast | 5.3 |
| Data sourced from MedChemExpress.[2] |
Table 3: Cellular Autophosphorylation Inhibition (EC50) of Ocifisertib
| Target | Cell Context | EC50 (nM) |
| PLK4 (Serine 305) | Cells overexpressing PLK4 | 12.3 |
| Data sourced from MedChemExpress.[1][2] |
Experimental Protocols
In Vitro PLK4 Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay and is designed to measure the binding of Ocifisertib to PLK4.
Materials:
-
Recombinant PLK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer
-
This compound
-
DMSO
-
384-well microplates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of Ocifisertib in assay buffer to create 4X working solutions.
-
-
Assay Assembly:
-
Add 4 µL of the 4X Ocifisertib dilutions to the wells of a 384-well plate.
-
Prepare a 2X kinase/antibody mixture containing recombinant PLK4 and the Eu-labeled antibody in assay buffer.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Prepare a 4X tracer solution in assay buffer.
-
Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate using a microplate reader capable of detecting Fluorescence Resonance Energy Transfer (FRET).
-
-
Data Analysis:
-
The FRET signal is inversely proportional to the amount of Ocifisertib bound to the kinase.
-
Calculate the percent inhibition for each Ocifisertib concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol details a method to determine cell viability and the growth-inhibitory effects of Ocifisertib.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
-
Cell Fixation:
-
Gently add 50-100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for at least 1 hour.[5]
-
-
Staining:
-
Washing and Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the log of the drug concentration.
-
Western Blot Analysis of PLK4 Phosphorylation
This protocol is designed to assess the effect of Ocifisertib on the autophosphorylation of PLK4 in cultured cells.
References
- 1. Kinase assays and analysis of PLK4 autophosphorylation [bio-protocol.org]
- 2. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PLK4 self-phosphorylation drives the selection of a single site for procentriole assembly | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 5. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jacc.org [jacc.org]
CFI-400945 Fumarate: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 fumarate is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[4][5][6] Aberrant expression of PLK4 has been observed in various cancers, making it an attractive therapeutic target.[2][7] CFI-400945 acts as an ATP-competitive inhibitor, binding to the kinase domain of PLK4 and blocking its enzymatic activity.[2][5][8] This inhibition leads to dysregulated centriole duplication, mitotic defects, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[2][4][5] These application notes provide a comprehensive overview of the use of CFI-400945 fumarate in a cell culture setting, including recommended concentration ranges and detailed experimental protocols.
Mechanism of Action
CFI-400945 fumarate's primary mechanism of action is the inhibition of PLK4.[1][2][3] The effect of CFI-400945 on centriole duplication is bimodal and concentration-dependent:
-
Low Concentrations: At lower concentrations, CFI-400945 can lead to the stabilization of PLK4 by inhibiting its autophosphorylation-mediated degradation. This can paradoxically result in an increase in PLK4 activity, leading to centriole overduplication and subsequent mitotic catastrophe.[4][6]
-
High Concentrations: At higher concentrations, CFI-400945 fully inhibits PLK4 kinase activity, which in turn blocks centriole duplication.[4][6]
Both scenarios result in mitotic errors, genomic instability, and ultimately, cancer cell death.[2][4][5] While highly selective for PLK4, CFI-400945 has been shown to have some off-target activity against other kinases, such as Aurora B kinase (AURKB), TRKA, TRKB, and TIE2/TEK, typically at higher concentrations.[1][2][3]
Figure 1. Simplified signaling pathway of CFI-400945 action.
Data Presentation: In Vitro Efficacy
The effective concentration of CFI-400945 fumarate varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth is a key parameter to determine the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
Source:[3]
It is important to note that the optimal concentration for a specific experiment may also depend on the desired biological endpoint (e.g., induction of apoptosis, cell cycle arrest, or centriole overduplication). Studies have shown that the anti-cancer effects in lung cancer cells peaked at concentrations of 20–50 nM.[4]
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of CFI-400945 fumarate in a cancer cell line of interest using a colorimetric assay such as the Sulforhodamine B (SRB) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CFI-400945 fumarate
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of CFI-400945 fumarate in DMSO.[1]
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 10 nM to 50 µM).[1] It is recommended to include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Add 20 µL of the diluted compound or vehicle control to the appropriate wells to reach a final volume of 100 µL.[1]
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line's doubling time, typically 3-5 days.[1]
-
-
Cell Fixation and Staining (SRB Assay):
-
Gently remove the culture medium.
-
Fix the cells by adding 50 µL of ice-cold 10% TCA to each well and incubate at 4°C for 1 hour.[1]
-
Wash the plates five times with water and allow them to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
-
Data Acquisition and Analysis:
-
Dissolve the bound SRB dye by adding 100 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Figure 2. Experimental workflow for IC50 determination.
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
This protocol describes how to assess the effect of CFI-400945 fumarate on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry. Treatment with CFI-400945 is expected to cause an increase in the population of cells with >4N DNA content (polyploidy).[4][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CFI-400945 fumarate
-
6-well or 10 cm cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.
-
Treat the cells with the desired concentration of CFI-400945 fumarate (e.g., a concentration around the IC50 value or a range of concentrations) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population.
-
Wash the cells with ice-cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (G1, S, and G2/M phases).
-
Quantify the percentage of cells in each phase and the population of cells with >4N DNA content.
-
Compare the cell cycle profiles of treated cells to the vehicle control.
-
Conclusion
CFI-400945 fumarate is a valuable research tool for investigating the role of PLK4 in cancer biology and for preclinical evaluation of PLK4 inhibition as a therapeutic strategy. The effective concentration is highly dependent on the cell line and experimental goals. It is therefore crucial to perform dose-response studies to determine the optimal concentration for your specific in vitro model. The provided protocols offer a starting point for characterizing the cellular effects of this potent PLK4 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. pnas.org [pnas.org]
- 5. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ocifisertib Fumarate Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ocifisertib Fumarate (also known as CFI-400945 Fumarate) is a potent and selective oral inhibitor of polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role in regulating centriole duplication during the cell cycle.[2][3] Overexpression of PLK4 is common in various cancers and is associated with poor prognosis.[3] By inhibiting PLK4, Ocifisertib disrupts mitosis, leading to dysregulated centriole duplication, mitotic defects, genomic instability, and ultimately, apoptosis in cancer cells.[1][2][3] This makes it a promising candidate for antineoplastic therapies.
The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method to measure cytotoxicity and cell proliferation.[4][5] This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7] The amount of bound dye is directly proportional to the total protein mass, which can be used as a proxy for the number of living cells.[5][7] It is a reliable method for high-throughput screening of cytotoxic compounds.[8]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the SRB assay and present relevant data for various cancer cell lines.
Mechanism of Action and Signaling Pathway
Ocifisertib selectively inhibits PLK4, a master regulator of centriole formation. Inhibition of PLK4's kinase activity prevents its autophosphorylation, a key step for its function.[1] This disruption leads to failed or aberrant centriole duplication, which in turn causes mitotic errors, such as multipolar spindle formation. These mitotic defects trigger genomic instability and ultimately induce cell cycle arrest and apoptosis, inhibiting tumor cell proliferation.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. onclive.com [onclive.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols: Ocifisertib Fumarate Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocifisertib Fumarate (CFI-400945 Fumarate) is a potent and selective oral inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][2][3][4] Overexpression of PLK4 is observed in various cancers and is associated with chromosomal instability and poor prognosis.[5] Ocifisertib induces mitotic defects and apoptosis in cancer cells by disrupting centriole duplication.[1][3] This document provides a detailed protocol for establishing a human tumor xenograft model in mice to evaluate the in vivo efficacy of this compound. The protocol is based on the use of a triple-negative breast cancer cell line, MDA-MB-231, which is known to be sensitive to PLK4 inhibition.[6]
Signaling Pathway and Mechanism of Action
This compound selectively inhibits PLK4, a serine/threonine kinase that plays a critical role in the initiation of centriole duplication during the cell cycle. Inhibition of PLK4 leads to a failure in the formation of new centrioles, resulting in cells with an abnormal number of centrosomes. This disruption of the centrosome cycle leads to mitotic catastrophe, characterized by multipolar spindles and improper chromosome segregation, ultimately triggering apoptotic cell death in cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocol: MDA-MB-231 Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line in immunodeficient mice.
Materials:
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma)
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Reagents:
-
This compound (CFI-400945 Fumarate)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose in sterile water)
-
Matrigel® Basement Membrane Matrix (Corning)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
-
Equipment:
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
Animal housing facility (pathogen-free)
-
Methodology:
-
Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.[7] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Animal Monitoring and Tumor Measurement:
-
Monitor the health and body weight of the mice regularly (at least twice a week).
-
Once tumors are palpable, measure the tumor dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment with this compound:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound orally (e.g., by gavage) at a dose of 7.5 mg/kg daily.[9][10] The drug should be formulated in a suitable vehicle.
-
Control Group: Administer the vehicle alone following the same schedule and route as the treatment group.
-
Continue treatment for a predefined period (e.g., 21 days) or until the humane endpoint is reached.[9][10]
-
-
Endpoint Analysis:
-
The primary endpoint is tumor growth inhibition.
-
Monitor for signs of toxicity (e.g., significant body weight loss, changes in behavior).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation), western blotting, or RNA sequencing.
-
Experimental Workflow Diagram
Caption: Workflow for the this compound xenograft study.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound xenograft protocol.
Table 1: Dosing and Administration
| Parameter | Value | Reference(s) |
| Drug | This compound (CFI-400945 Fumarate) | [3][4] |
| Animal Model | Athymic Nude Mice | [2][7] |
| Route of Administration | Oral (gavage) | [3][4] |
| Dosage | 7.5 mg/kg | [9][10] |
| Dosing Schedule | Once daily | [9][10] |
| Treatment Duration | 21 days | [9][10] |
| Vehicle | 0.5% Methylcellulose in sterile water | (Typical) |
Table 2: Xenograft Model Parameters
| Parameter | Value | Reference(s) |
| Cell Line | MDA-MB-231 | [7][11] |
| Number of Cells Injected | 5 x 10^6 | [7][8] |
| Injection Volume | 100 µL | [7] |
| Injection Site | Subcutaneous, flank | [1][8] |
| Cell Suspension Vehicle | 1:1 Serum-free medium and Matrigel® | [7][8] |
| Tumor Volume for Randomization | 100-150 mm³ | (Standard) |
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound, cell lines, and animals. All animal procedures must be approved and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Appropriate personal protective equipment (PPE) should be worn at all times.
References
- 1. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Tumor Xenograft Model [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Preparing Ocifisertib Fumarate for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocifisertib Fumarate (also known as CFI-400945 Fumarate) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication during the cell cycle.[1][2] Its mechanism of action, which leads to mitotic defects and ultimately apoptosis in cancer cells, has positioned it as a promising therapeutic agent in oncology.[2][3] This document provides detailed application notes and protocols for the preparation and in vivo evaluation of this compound, intended to guide researchers in preclinical drug development.
Mechanism of Action and Signaling Pathway
This compound exerts its antineoplastic activity by selectively inhibiting PLK4, a serine/threonine kinase that plays a crucial role in the regulation of centriole duplication.[2] Overexpression of PLK4 is common in various cancers and is associated with poor prognosis.[3] Inhibition of PLK4 by Ocifisertib disrupts the normal process of mitosis, leading to catastrophic errors in cell division and subsequent induction of apoptosis.[2] This targeted approach makes Ocifisertib a candidate for cancers where PLK4 is a key driver of proliferation.
Below is a diagram illustrating the simplified signaling pathway affected by this compound.
Caption: this compound inhibits PLK4, disrupting centriole duplication and leading to apoptosis.
In Vitro Activity
Ocifisertib has demonstrated potent inhibitory activity against a panel of cancer cell lines. The IC50 values highlight its efficacy across various tumor types.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
| Data sourced from MedchemExpress.[1] |
In Vivo Study Preparation
Formulation and Solubility
The oral bioavailability of this compound makes it suitable for in vivo studies using oral gavage.[1] Proper formulation is critical for ensuring accurate dosing and maximizing exposure. Several vehicle formulations have been reported to achieve clear solutions.
| Protocol | Vehicle Composition | Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.84 mM) | Yields a clear solution. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.84 mM) | Yields a clear solution. |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (3.84 mM) | Requires warming to achieve a clear solution. |
| Data sourced from MedchemExpress.[1] |
Note: It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Recommended Dosing
Preclinical studies in mice bearing human cancer xenografts have shown significant tumor growth inhibition at well-tolerated doses.[1]
| Parameter | Value |
| Efficacious Dose Range (Mice) | 3.0 - 9.4 mg/kg (Oral Administration) |
| Maximum Tolerated Dose (Mice) | 7.5 - 9.5 mg/kg (Once-daily) |
| Data sourced from MedchemExpress.[1] |
Experimental Protocol: In Vivo Efficacy Study
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Caption: A typical workflow for an in vivo efficacy study of this compound.
Detailed Methodology
-
Animal Acclimation: House animals (e.g., immunodeficient mice) in a controlled environment for at least one week prior to the start of the experiment to allow for acclimatization.
-
Tumor Cell Implantation: Subcutaneously implant a predetermined number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) into the flank of each animal.
-
Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a specified average size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Treatment Initiation:
-
Vehicle Control Group: Administer the chosen vehicle formulation (e.g., Protocol 1 from the table above) to the control group animals via oral gavage.
-
This compound Group(s): Prepare the this compound formulation at the desired concentration(s) (e.g., 3.0, 9.4 mg/kg) in the same vehicle. Administer the formulation to the treatment group animals via oral gavage. Dosing is typically performed once daily.[1]
-
-
In-life Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity or adverse effects.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or if animals in the treatment groups show signs of excessive toxicity. Euthanize animals according to approved institutional guidelines.
-
Data Analysis:
-
Collect and analyze tumor volume and body weight data.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Storage and Stability
Stock solutions of this compound should be stored under appropriate conditions to maintain stability.
| Storage Temperature | Storage Period | Notes |
| -80°C | Up to 6 months | Sealed storage, away from moisture. |
| -20°C | Up to 1 month | Sealed storage, away from moisture. |
| Data sourced from MedchemExpress.[1] |
Conclusion
This compound is a promising PLK4 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. Careful preparation and adherence to established protocols are essential for obtaining reliable and reproducible results in preclinical studies. The information provided in these application notes serves as a comprehensive guide for researchers initiating in vivo investigations with this compound.
References
Application Notes and Protocols for Ocifisertib Fumarate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib Fumarate (CFI-400945 Fumarate) is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. Ocifisertib has demonstrated significant anti-tumor activity in various preclinical models and is currently under investigation in clinical trials for several cancer types, including acute myeloid leukemia (AML) and solid tumors.[2][3] These application notes provide a comprehensive overview of cell lines sensitive to Ocifisertib treatment, its mechanism of action, and detailed protocols for relevant in vitro experiments.
Mechanism of Action
Ocifisertib is an ATP-competitive inhibitor of PLK4 with a high degree of selectivity over other PLK family members.[1] The primary mechanism of action involves the disruption of centriole duplication, a process tightly controlled by PLK4. Inhibition of PLK4 by Ocifisertib leads to a cascade of cellular events, including:
-
Dysregulated Centriole Duplication: At low concentrations, Ocifisertib can paradoxically lead to centriole amplification, while at higher concentrations, it results in a failure of centriole duplication and subsequent loss of centrosomes.
-
Mitotic Defects: The aberrant number of centrioles leads to the formation of abnormal mitotic spindles, resulting in mitotic catastrophe.
-
Cell Cycle Arrest and Apoptosis: The mitotic defects trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis).
Ocifisertib also exhibits inhibitory activity against other kinases at higher concentrations, such as Aurora B kinase (AURKB), which may contribute to its anti-cancer effects by inducing cytokinesis failure and polyploidy.
Cell Lines Sensitive to this compound Treatment
A range of cancer cell lines from various tissue origins have been identified as sensitive to this compound. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| HCT116+/+ | Colon Cancer | 0.004 | [1] |
| A549 | Lung Cancer | 0.005 | [1] |
| Colo-205 | Colon Cancer | 0.017 | [1] |
| OVCAR-3 | Ovarian Cancer | 0.018 | [1] |
| BT-20 | Breast Cancer | 0.058 | [1] |
| Cal-51 | Breast Cancer | 0.26 | [1] |
| SW620 | Colon Cancer | 0.38 | [1] |
| SKBr-3 | Breast Cancer | 5.3 | [1] |
Biomarkers of Sensitivity
PTEN Deficiency
A significant finding in preclinical studies is the increased sensitivity of PTEN-deficient cancer cells to Ocifisertib. This suggests a synthetic lethal interaction between PLK4 inhibition and loss of PTEN function. While the precise molecular mechanism is still under investigation, it is hypothesized that PTEN-deficient cells, which often exhibit genomic instability, are more reliant on pathways regulated by PLK4 for their survival and proliferation. The loss of both PTEN and PLK4 function may lead to an intolerable level of genomic instability, ultimately resulting in cell death.
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 72 hours.
-
Cell Fixation: Carefully remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Gently wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of Centriole Duplication by Immunofluorescence
This protocol allows for the visualization of centrioles to assess the effect of Ocifisertib on their duplication.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a centriolar marker (e.g., rabbit anti-gamma-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a culture dish and allow them to adhere. Treat the cells with desired concentrations of this compound for 24-48 hours.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: Wash the cells three times with PBS. If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-gamma-tubulin) in blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze the number of centrioles per cell.
Western Blot Analysis of PLK4 Phosphorylation
This protocol is used to detect the phosphorylation status of PLK4, a measure of its activity.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-PLK4 (e.g., anti-phospho-PLK4 Ser305)
-
Primary antibody against total PLK4
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Mix the cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PLK4 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies against total PLK4 and a loading control to normalize the phospho-protein signal.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Workflow for Cell Viability (SRB) Assay.
Conclusion
This compound is a promising anti-cancer agent that targets PLK4, a key regulator of cell division. Its efficacy in a variety of cancer cell lines, particularly those with PTEN deficiency, highlights its therapeutic potential. The protocols and data presented in these application notes are intended to provide a valuable resource for researchers investigating the effects of Ocifisertib and exploring its potential applications in cancer therapy. Further research is warranted to fully elucidate the mechanisms of sensitivity and potential resistance to this novel PLK4 inhibitor.
References
Application Notes and Protocols: Immunohistochemistry for PLK4 in Tumor Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Polo-like kinase 4 (PLK4) in formalin-fixed, paraffin-embedded (FFPE) tumor xenograft tissues. Additionally, it includes a summary of quantitative PLK4 expression data in various xenograft models and a description of key signaling pathways involving PLK4.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for cell cycle progression.[1][2] Dysregulation of PLK4 expression is frequently observed in various human cancers and is often associated with tumor progression, metastasis, and poor prognosis.[1][3][4] Tumor xenografts are invaluable preclinical models for studying cancer biology and evaluating novel therapeutic agents. Immunohistochemistry is a powerful technique to visualize and quantify PLK4 expression within the context of the tumor microenvironment in these models.
Data Presentation: Quantitative Analysis of PLK4 Expression in Tumor Xenografts
The following table summarizes quantitative data on PLK4 expression in different tumor xenograft models as determined by immunohistochemistry. The scoring methods typically involve assessing both the intensity of the staining and the percentage of positively stained cells.
| Tumor Xenograft Model | PLK4 Expression Level (IHC Score) | Key Findings | Reference |
| Colorectal Cancer (CRC) | High expression in 64.1% (25/39) of CRC xenograft samples.[3][4] | Increased PLK4 expression was significantly associated with enhanced tumor size, lymph node metastasis, and TNM stage.[3][4] Knockdown of PLK4 suppressed the growth of xenograft tumors.[1][4] | [3][4] |
| Lung Cancer | Significantly higher PLK4 mRNA expression in lung adenocarcinomas and squamous cell carcinomas compared with normal lung tissues.[5][6] | High PLK4 expression is associated with unfavorable overall and progression-free survival.[5] | [5] |
| Breast Cancer | PLK4 is overexpressed in breast cancer tissues.[7] | High PLK4 expression is associated with poor prognosis and disease aggressiveness.[8] | [7][8] |
| Pancreatic Cancer | Patient-derived xenografts (PDXs) show a range of PLK4 mRNA expression. | Treatment with a PLK4 inhibitor significantly reduced tumor growth and increased survival in the majority of tested xenograft models. | |
| Prostate Cancer | PLK4 is upregulated in human prostate cancer cell lines and tumors. | PLK4 inhibition reduced cell growth, viability, and colony formation of prostate cancer cells. |
Note: IHC scores can vary based on the specific antibody, protocol, and scoring system used. Researchers should establish and validate their own scoring criteria. A common method is the H-score, which combines staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) and the percentage of positive cells.
Experimental Protocols
This section provides a detailed methodology for performing immunohistochemistry for PLK4 on FFPE tumor xenograft tissues.
Materials
-
FFPE tumor xenograft tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PLK4 (validated for IHC)
-
Polymer-based detection system (e.g., HRP-polymer)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microwave or pressure cooker for heat-induced epitope retrieval (HIER)
-
Light microscope
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in:
-
100% ethanol for 2 x 3 minutes.
-
95% ethanol for 2 minutes.
-
70% ethanol for 2 minutes.
-
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) for optimal results.
-
Immerse slides in pre-heated Antigen Retrieval Buffer in a Coplin jar.
-
Heat in a microwave or pressure cooker according to manufacturer's instructions (e.g., maintain at a sub-boiling temperature for 10-20 minutes).
-
Allow slides to cool down in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary PLK4 antibody to its optimal concentration in a suitable antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate with a polymer-based detection reagent (e.g., HRP-polymer) for 30-60 minutes at room temperature, following the manufacturer's protocol.
-
Rinse with PBS for 3 x 5 minutes.
-
-
Chromogen Development:
-
Incubate sections with the chromogen substrate solution (e.g., DAB) until the desired staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. PLK4 staining is typically observed in the cytoplasm and/or nucleus.
-
Quantify the staining using a semi-quantitative scoring method (e.g., H-score) or digital image analysis software.
-
Mandatory Visualizations
Signaling Pathways
PLK4 is implicated in several cancer-related signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[1]
Caption: PLK4 in the Wnt/β-catenin signaling pathway.
Caption: PLK4 in the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for PLK4 in tumor xenografts.
Caption: Immunohistochemistry workflow for PLK4 staining.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and assessment of PLK1/2/3/4 in lung adenocarcinoma and lung squamous cell carcinoma: Evidence from methylation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Ocifisertib Fumarate concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ocifisertib Fumarate for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[2] By inhibiting PLK4, this compound disrupts mitosis, leading to mitotic defects, and can induce apoptosis in cancer cells.[1][3]
Q2: What is the optimal in vitro concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, based on published data, concentrations ranging from low nanomolar to low micromolar are typically effective. For example, a concentration of 10 nM has been shown to have a partial inhibitory function on PLK4, leading to centrosome overduplication, while higher concentrations may lead to complete PLK4 inhibition and centrosome depletion.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in cell culture medium to the desired working concentration. To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low (typically < 0.1%). Stock solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective PLK4 inhibitor, it can exhibit off-target activity against other kinases, particularly at higher concentrations. One of the notable off-targets is Aurora Kinase B.[5][6] To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired phenotype and to include appropriate controls in your experiments.[7]
Q5: What are the expected phenotypic effects of this compound treatment on cancer cells?
A5: Treatment of cancer cells with this compound can lead to several observable effects, including:
-
Disruption of centriole duplication: This can result in an abnormal number of centrosomes.[8]
-
Mitotic defects: Cells may exhibit abnormal spindle formation and chromosome segregation errors.[1]
-
Cell cycle arrest: Depending on the cell type and concentration, arrest may occur in the G1 or G2/M phase.[4][9]
-
Reduced cell viability and proliferation. [8]
Troubleshooting Guides
Issue 1: Low or no observed effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations based on published IC50 values (see Table 1). |
| Compound degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Cell line resistance | Some cell lines may be inherently resistant to PLK4 inhibition. Consider testing a different cell line known to be sensitive to this compound as a positive control. |
| Inactivation by serum | If using serum-containing media, consider reducing the serum concentration or using a serum-free medium during the treatment period, as serum components can sometimes interfere with compound activity. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase at the start of the experiment. |
| Inconsistent drug preparation | Prepare a fresh dilution of this compound from a validated stock solution for each experiment. Vortex thoroughly before adding to the cells. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of the compound in the culture medium. |
Issue 3: Compound precipitation in cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low solubility in aqueous media | Prepare a high-concentration stock solution in 100% DMSO. When diluting into the final culture medium, add the DMSO stock to the medium dropwise while gently vortexing to ensure rapid and even dispersion. The final DMSO concentration should be kept low (<0.1%).[1] |
| Supersaturation | Avoid making large dilutions directly from the stock solution to the final concentration. Perform serial dilutions. |
| Interaction with media components | If precipitation persists, consider using a different formulation of cell culture medium or adding a small amount of a non-ionic surfactant like Tween-80 (ensure the surfactant itself does not affect your cells at the concentration used). |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
| Data sourced from MedChemExpress.[1] |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| PLK4 | 2.8 |
| TRKA | 6 |
| TRKB | 9 |
| TIE2/TEK | 22 |
| AURKB/INCENP | 98 |
| AURKA | 140 |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11][12][13][14]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Controls:
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Negative Control (Vehicle): Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Blank Control: Wells containing only medium, MTT, and DMSO to subtract background absorbance.
Western Blot Analysis of PLK4 Pathway Proteins
This protocol outlines the steps to analyze the expression of proteins in the PLK4 signaling pathway, such as p53 and Cyclin D1, following treatment with this compound.[9][15][16][17][18][19]
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Cyclin D1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Controls:
-
Positive Control: A cell line known to express the target proteins.
-
Negative Control (Vehicle): Cells treated with DMSO.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
Caption: PLK4 Signaling Pathway and the effect of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical workflow for troubleshooting common issues in in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. goldbio.com [goldbio.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Ocifisertib Fumarate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Ocifisertib Fumarate (also known as CFI-400945).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of Polo-like kinase 4 (PLK4).[1][2] It has a Ki (inhibition constant) of 0.26 nM and an IC50 (half-maximal inhibitory concentration) of 2.8 nM for PLK4.[1][2][3] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[4]
Q2: What are the known off-target kinases of this compound?
While Ocifisertib is highly selective for PLK4, it has been shown to have inhibitory activity against a panel of other kinases, particularly at higher concentrations. Known off-targets include TRKA, TRKB, AURKA, AURKB/INCENP, and TIE2/TEK.[3][5]
Q3: How significant is the inhibition of off-target kinases compared to the primary target, PLK4?
The inhibitory activity against off-target kinases is less potent compared to its activity against PLK4. For instance, the IC50 values for TRKA and TRKB are 6 nM and 9 nM, respectively, which is higher than the 2.8 nM for PLK4. The inhibition of Aurora kinases A and B is significantly weaker, with IC50 values of 140 nM and 98 nM, respectively.[3][5]
Q4: What are the potential cellular consequences of Ocifisertib's off-target effects?
Inhibition of off-target kinases can lead to a range of cellular effects that are independent of PLK4 inhibition. For example, inhibition of Aurora kinases can also lead to mitotic defects, and inhibition of receptor tyrosine kinases like TRKA and TRKB could affect cell survival and proliferation pathways. Researchers should be aware of these potential confounding effects when interpreting experimental results.
Q5: At what concentrations are off-target effects likely to be observed?
Off-target effects are more likely to be observed at higher concentrations of Ocifisertib. While the on-target effects on PLK4 occur at low nanomolar concentrations, inhibition of kinases like AURKA and AURKB requires concentrations in the hundred-nanomolar range.[3][5] It is crucial to perform dose-response studies to distinguish between on-target and off-target effects.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that is inconsistent with PLK4 inhibition.
-
Possible Cause: This may be due to the inhibition of one or more off-target kinases.
-
Troubleshooting Steps:
-
Review the Kinase Profile: Compare the observed phenotype with the known functions of the off-target kinases (TRKA, TRKB, AURKA, AURKB, TIE2/TEK).
-
Dose-Response Experiment: Perform a detailed dose-response curve. If the unexpected phenotype only occurs at concentrations significantly higher than the IC50 for PLK4, it is likely an off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of the suspected off-target kinase to see if the phenotype is reversed.
-
Use a More Selective Inhibitor (if available): Compare the effects of Ocifisertib with another PLK4 inhibitor that has a different off-target profile.
-
Issue 2: Discrepancy between in vitro kinase assay results and cellular assay results.
-
Possible Cause: Differences in ATP concentration, cellular uptake, and metabolism of the compound can lead to discrepancies.
-
Troubleshooting Steps:
-
Check ATP Concentration in Kinase Assay: Kinase assays are often performed at the K_m for ATP, which may not reflect physiological ATP concentrations. Consider performing the assay at a higher, more physiological ATP concentration (e.g., 1 mM).[6]
-
Verify Cellular Uptake: Confirm that Ocifisertib is effectively entering the cells and reaching its target.
-
Assess Compound Stability: Evaluate the stability of Ocifisertib in your specific cell culture medium and conditions.
-
Issue 3: Difficulty in interpreting kinase profiling data.
-
Possible Cause: Large-scale kinase profiling can generate a significant amount of data that can be challenging to interpret.
-
Troubleshooting Steps:
-
Focus on Potent Hits: Prioritize off-target kinases that are inhibited with a potency (IC50) within a relevant range of the primary target.
-
Consider Cellular Potency (EC50): Whenever available, compare the biochemical IC50 values with the cellular EC50 values to understand the compound's activity in a more physiological context.[3][5]
-
Contextualize with Pathway Analysis: Use bioinformatics tools to map the affected kinases to their respective signaling pathways to understand the potential functional consequences of their inhibition.
-
Data Presentation
Table 1: In Vitro and Cellular Inhibitory Activity of this compound against Various Kinases
| Kinase Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| PLK4 | 2.8 | 12 |
| TRKA | 6 | 84 |
| TRKB | 9 | 88 |
| TIE2/TEK | 22 | 117 |
| AURKB/INCENP | 98 | 102 |
| AURKA | 140 | 510 |
| Data sourced from MedChemExpress.[3][5] |
Experimental Protocols
Key Experiment: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of Ocifisertib against a panel of kinases. Specific conditions may vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).
-
Reagents and Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ³²P-ATP for radiometric assays, specific antibody for ELISA-based assays, or a fluorescent probe)
-
Microplate (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Add the recombinant kinase to the wells of the microplate.
-
Add the serially diluted Ocifisertib or vehicle control to the wells containing the kinase and incubate for a pre-determined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction using an appropriate stop solution (e.g., EDTA for chelating Mg²⁺).
-
Detect the amount of product formed. The detection method will depend on the assay format.
-
Plot the percentage of kinase activity against the logarithm of the Ocifisertib concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying and validating off-target kinase effects.
References
- 1. CFI-400945 (Ocifisertib) | PLK4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Ocifisertib | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Ocifisertib Fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ocifisertib Fumarate (CFI-400945) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication during the cell cycle.[2][3] By inhibiting PLK4, Ocifisertib disrupts mitosis, leading to dysregulated centriole duplication, mitotic defects, and ultimately, cancer cell death.[1][2]
Q2: What are the known cellular effects of this compound treatment?
Treatment of cancer cells with this compound leads to effects consistent with PLK4 inhibition. These include impaired centriole duplication, which can enhance genomic instability and result in cell cycle arrest or cell death.[2] Interestingly, the effects of Ocifisertib can be dose-dependent. Low doses may lead to centriole overduplication (amplification), while higher doses can cause a failure of centriole duplication, leading to a decrease in centriole number.[4][5] It's also important to note that at certain concentrations, Ocifisertib may have off-target effects on other kinases, such as Aurora B, which can lead to cytokinesis failure and polyploidy.[6]
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to Ocifisertib have not been extensively documented in the literature, based on known mechanisms of resistance to other kinase inhibitors, potential reasons for reduced sensitivity include:
-
Target Alteration: Mutations in the PLK4 gene that prevent Ocifisertib from binding to the kinase domain.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of PLK4 inhibition. Potential pathways include the PI3K/Akt and Wnt/β-catenin signaling cascades, which have been linked to PLK4 function.[1]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport Ocifisertib out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Changes in cellular metabolism that lead to the inactivation and/or degradation of Ocifisertib.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying the potential cause of resistance in your cell line.
Problem: Decreased cell death or growth inhibition observed with this compound treatment over time.
Step 1: Confirm Resistance
Experimental Protocol: IC50 Determination
-
Cell Seeding: Plate both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.
-
Drug Titration: Prepare a serial dilution of this compound.
-
Treatment: Treat the cells with a range of Ocifisertib concentrations for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT or CellTiter-Glo®, to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the percentage of viable cells against the drug concentration and calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the suspected resistant line confirms resistance.
Data Presentation: IC50 Comparison Table
| Cell Line | This compound IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental Line | [Insert Value] | 1 |
| Resistant Line | [Insert Value] | [Calculate Value] |
Step 2: Investigate "On-Target" Resistance
Experimental Protocol: PLK4 Gene Sequencing
-
RNA/DNA Isolation: Extract total RNA or genomic DNA from both parental and resistant cell lines.
-
cDNA Synthesis (for RNA): If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Amplify the coding sequence of the PLK4 gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any mutations in the PLK4 gene in the resistant cell line compared to the parental line. Pay close attention to the kinase domain.
Step 3: Investigate "Bypass Pathway" Activation
Experimental Protocol: Western Blot Analysis of Key Signaling Pathways
-
Protein Extraction: Lyse parental and resistant cells (both untreated and treated with Ocifisertib) and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in potential bypass pathways (e.g., p-Akt, Akt, β-catenin) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the expression and phosphorylation status of these proteins between the parental and resistant cell lines.
Data Presentation: Pathway Activation Summary
| Pathway | Key Protein | Expression/Activation in Resistant vs. Parental Cells |
| PI3K/Akt | p-Akt (Ser473) | [e.g., Upregulated / No Change / Downregulated] |
| Wnt/β-catenin | Active β-catenin | [e.g., Upregulated / No Change / Downregulated] |
Step 4: Generate a Hypothesis and Design Further Experiments
Based on the results from the steps above, you can form a hypothesis about the mechanism of resistance. For example, if you find a mutation in the PLK4 kinase domain, this suggests on-target resistance. If you observe hyperactivation of the Akt pathway, this points towards bypass signaling. Further experiments could include using a second-generation PLK4 inhibitor (if available) or combining Ocifisertib with an inhibitor of the activated bypass pathway.
Visualizing Workflows and Pathways
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting this compound resistance.
PLK4 Signaling and Potential Bypass Pathways
Caption: PLK4 signaling and potential resistance pathways.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Technical Support Center: Ocifisertib Fumarate Animal Model Toxicology
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Ocifisertib Fumarate (CFI-400945) in animal models. It offers troubleshooting guidance and frequently asked questions to navigate potential challenges during preclinical toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound observed in animal models?
A1: The primary dose-limiting toxicities of this compound identified in preclinical studies involving rodents and dogs are hematopoietic in nature.[1] These effects manifest as myeloid suppression and bone marrow hypocellularity.[1] In some clinical trials, enteritis and colitis have also been reported as dose-limiting toxicities.[2]
Q2: What are the known off-target effects of this compound that could contribute to toxicity?
A2: this compound is a potent inhibitor of Polo-like kinase 4 (PLK4).[1][2][3][4] While highly selective, it has been shown to inhibit other kinases at higher concentrations, including AURKB, TRKA, TRKB, and Tie2/TEK.[4][5] Inhibition of Aurora B kinase (AURKB) can lead to cytokinesis failure and polyploidy, which may contribute to cellular toxicity.[4]
Q3: Are there any known species-specific differences in the toxicity profile of this compound?
A3: While hematopoietic toxicity is a common finding across species, the specific sensitivities and metabolic profiles can differ.[1] It is crucial to conduct species-specific dose-range finding studies to determine the appropriate dose levels for definitive toxicology assessments.
Q4: What clinical signs of toxicity should I monitor for in my animal studies?
A4: Based on the known toxicities, researchers should closely monitor animals for signs related to hematopoietic suppression. This includes but is not limited to:
-
Pallor of the mucous membranes (anemia)
-
Petechiae or ecchymosis (thrombocytopenia)
-
Increased susceptibility to infections (neutropenia)
-
Changes in activity levels or behavior
-
Gastrointestinal issues such as diarrhea or loss of appetite.
Regular complete blood counts (CBCs) with differentials are essential for monitoring hematopoietic parameters.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly severe myelosuppression at a planned dose level. | 1. Incorrect dose calculation or formulation error. 2. Increased bioavailability due to vehicle or diet. 3. Species or strain-specific sensitivity. | 1. Verify all dose calculations and formulation procedures. 2. Review the vehicle used and the feeding schedule to ensure consistency. 3. Consider conducting a preliminary dose-range finding study in a small cohort of animals. |
| Significant weight loss and diarrhea in treated animals. | 1. Gastrointestinal toxicity. 2. Dehydration secondary to toxicity. 3. Palatability issues with the formulated drug in feed. | 1. Monitor food and water intake daily. 2. Provide supportive care, including fluid therapy if necessary. 3. If administering in feed, consider alternative dosing methods like oral gavage to ensure accurate dosing. |
| Inconsistent or unexpected pharmacokinetic (PK) profile. | 1. Issues with drug formulation and stability. 2. Variability in animal fasting state. 3. Genetic polymorphisms in drug-metabolizing enzymes within the animal strain. | 1. Confirm the stability and homogeneity of the dosing formulation. 2. Ensure a consistent fasting protocol for all animals before dosing and blood collection. 3. Review literature for known metabolic pathway variations in the specific animal strain being used. |
| No observable toxicity at expected high dose levels. | 1. Poor absorption or rapid metabolism of the compound. 2. Error in formulation leading to a lower effective dose. 3. The selected animal model may be resistant to the drug's effects. | 1. Analyze plasma samples to determine the actual drug exposure (AUC). 2. Re-evaluate the formulation and dosing procedure. 3. Consider using a different animal model or strain known to be sensitive to cell cycle inhibitors. |
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the dose-limiting toxicity of this compound in animal models.
Table 1: Maximum Tolerated Dose (MTD) of this compound in Mice
| Species | Route of Administration | Dosing Regimen | Estimated MTD | Source |
| Mouse | Oral | Once-daily | 7.5 - 9.5 mg/kg | [5][6] |
Note: MTD is the highest dose of a drug that does not cause unacceptable toxicity.
Table 2: Summary of Preclinical Toxicology Findings in Rodents and Dogs
| Species | Primary Target Organs | Key Toxicities Observed |
| Rodents | Hematopoietic system (Bone Marrow) | Myeloid suppression, Bone marrow hypocellularity |
| Dogs | Hematopoietic system (Bone Marrow) | Myeloid suppression, Bone marrow hypocellularity |
Note: Specific NOAEL (No-Observed-Adverse-Effect Level) values for rats and dogs are not publicly available in the reviewed literature.
Experimental Protocols
While specific protocols should be obtained from and approved by the relevant institutional animal care and use committee (IACUC) and the performing contract research organization (CRO), the following provides a general overview of a repeat-dose toxicology study design.
General Protocol for a 28-Day Repeat-Dose Oral Toxicology Study in Rats
-
Animal Model: Young adult Sprague-Dawley or Wistar rats (equal numbers of males and females).
-
Group Allocation:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
Optional recovery groups for control and high-dose animals.
-
-
Dosing: Daily oral gavage for 28 consecutive days.
-
Observations:
-
Clinical Signs: Twice daily.
-
Body Weight: Weekly.
-
Food Consumption: Weekly.
-
Ophthalmology: Pre-study and at termination.
-
Clinical Pathology (Hematology and Clinical Chemistry): Pre-study and at termination.
-
Urinalysis: At termination.
-
-
Toxicokinetics: Blood samples collected at specified time points on Day 1 and Day 28 to determine plasma concentrations of this compound.
-
Necropsy and Histopathology:
-
Full necropsy of all animals at termination.
-
Organ weights recorded.
-
A comprehensive list of tissues collected and preserved for histopathological examination.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to cell death.
Experimental Workflow for a GLP Toxicology Study
Caption: General workflow for a Good Laboratory Practice (GLP) toxicology study.
Logical Relationship of Dose, Exposure, and Toxicity
Caption: Relationship between dose, systemic exposure, and observed toxicity.
References
- 1. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ocifisertib Fumarate Efficacy in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ocifisertib Fumarate (OCF) in xenograft models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your xenograft experiments with this compound.
Question: Why is this compound showing suboptimal efficacy in my xenograft model?
Answer:
Several factors can contribute to reduced efficacy of this compound in a xenograft model. Consider the following troubleshooting steps:
-
Confirm Target Expression and Pathway Activation:
-
PLK4 Expression: Verify the expression level of Polo-like kinase 4 (PLK4) in your chosen cancer cell line. High PLK4 expression is often associated with sensitivity to OCF.[1]
-
PTEN Status: Increased antitumor activity has been observed in PTEN-deficient xenografts.[2] Assess the PTEN status of your model, as PTEN-proficient models may show reduced sensitivity.
-
-
Review Dosing and Administration Protocol:
-
Dose Level: The maximum tolerated dose (MTD) for once-daily oral administration in mice is estimated to be 7.5-9.5 mg/kg.[2] Ensure your dosing is within an effective and tolerable range. Doses of 3.0 mg/kg and 9.4 mg/kg have shown significant tumor growth inhibition.[2]
-
Formulation and Bioavailability: this compound is orally bioavailable.[2] Ensure proper formulation for oral gavage to achieve adequate absorption. A sample formulation protocol is provided in the "Experimental Protocols" section.
-
-
Evaluate Xenograft Model Characteristics:
-
Tumor Growth Rate: Rapidly growing tumors may require more aggressive treatment schedules or combination therapies.
-
Tumor Microenvironment: The tumor microenvironment can influence drug penetration and efficacy. Consider using orthotopic xenograft models, which may better recapitulate the natural tumor environment compared to subcutaneous models.
-
Question: My xenograft model is developing resistance to this compound. What are the potential mechanisms and how can I overcome this?
Answer:
While specific acquired resistance mechanisms to this compound are still under investigation, potential mechanisms, based on PLK4 inhibitor function, may include:
-
Centrosome Clustering: Cancer cells with supernumerary centrosomes (a consequence of PLK4 inhibition) can sometimes cluster these extra centrosomes to enable pseudo-bipolar cell division, thus avoiding mitotic catastrophe and promoting survival. Inactivation of centrosome clustering factors, such as KIFC1, has been shown to sensitize resistant cells to PLK4 inhibitors.
-
Upregulation of Bypass Signaling Pathways: Similar to other targeted therapies, cancer cells may develop resistance by activating alternative survival pathways to compensate for PLK4 inhibition.
Strategies to Overcome Resistance:
-
Combination Therapy: Combining this compound with agents that target complementary pathways is a promising strategy. See the "Combination Therapies" section below for detailed information.
-
Intermittent Dosing: Continuous high-dose treatment can lead to the selection of resistant clones. Intermittent dosing schedules may help to mitigate the development of resistance.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective, orally available inhibitor of Polo-like kinase 4 (PLK4).[2] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[1] By inhibiting PLK4, this compound disrupts centriole duplication, leading to mitotic defects, aneuploidy, and ultimately, cancer cell death (apoptosis).[2]
What are potential biomarkers for sensitivity to this compound?
Several biomarkers may predict sensitivity to this compound:
-
PTEN Deficiency: Preclinical studies have shown a synthetic lethal interaction between PLK4 inhibition and PTEN deficiency, with PTEN-deficient xenografts exhibiting greater sensitivity to OCF.[3]
-
High TRIM37 Levels: TRIM37 is an E3-ubiquitin ligase that negatively regulates the stability of several pericentriolar material (PCM) components. High TRIM37 levels compromise PCM integrity, making cells more reliant on centrioles for spindle formation and thus more sensitive to PLK4 inhibition.
-
Inability to Cluster Supernumerary Centrosomes: Cancer cells that cannot effectively manage the supernumerary centrosomes induced by PLK4 inhibition are more susceptible to mitotic catastrophe and cell death.[4][5]
What combination therapies can enhance the efficacy of this compound in xenograft models?
Combining this compound with other anti-cancer agents can lead to synergistic effects and overcome potential resistance.
-
ATM Inhibitors: PLK4 inhibition can cause DNA damage. Combining OCF with an ATM inhibitor, which blocks a key DNA damage response pathway, can enhance tumor cell killing.
-
CDK2 Inhibitors: Both PLK4 and CDK2 are involved in cell cycle regulation. Dual inhibition can lead to enhanced mitotic catastrophe.
-
DNA-Damaging Agents (e.g., Doxorubicin, Etoposide): this compound can induce polyploidy, which may sensitize cancer cells to DNA-damaging chemotherapeutics.
-
Radiation Therapy: OCF can act as a radiosensitizer by increasing G2/M cell-cycle arrest and promoting cell death through mitotic catastrophe in irradiated cells.
-
Taxanes: As both PLK4 inhibitors and taxanes disrupt mitosis, their combination could lead to synergistic anti-tumor effects.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with an ATM Inhibitor (AZD0156) in a SK-UT-1 Xenograft Model [6]
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SEM | P-value vs. Vehicle | P-value vs. OCF (5 mg/kg) |
| Vehicle | - | ~1000 | - | - |
| This compound | 5 mg/kg | ~600 | < 0.01 | - |
| This compound | 7.5 mg/kg | ~400 | < 0.001 | < 0.05 |
| AZD0156 | 10 mg/kg | ~700 | < 0.05 | N/A |
| OCF + AZD0156 | 5 mg/kg + 10 mg/kg | ~300 | < 0.001 | < 0.01 |
Experimental Protocols
Protocol 1: General Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture the desired cancer cell line (e.g., SK-UT-1, MDA-MB-231) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Protocol 2: Oral Administration of this compound
-
Formulation Preparation: A sample formulation for oral administration is as follows:
-
Dissolve this compound in DMSO to create a stock solution.
-
For a 1 mL working solution, add the appropriate volume of the DMSO stock to PEG300 and mix.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume.
-
Note: Specific ratios of excipients may need to be optimized for desired concentration and stability.
-
-
Administration: Administer the formulated this compound to the mice via oral gavage at the desired dose and schedule (e.g., once daily).
Visualizations
Caption: PLK4 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Efficacy Studies in Xenograft Models.
Caption: Rationale for Combination Therapies with this compound.
References
CFI-400945 fumarate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CFI-400945 fumarate. The following frequently asked questions (FAQs) and troubleshooting guides will help ensure the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
1. What is CFI-400945 fumarate?
CFI-400945, also known as ocifisertib, is a potent and selective oral inhibitor of Polo-like kinase 4 (PLK4).[1][2][3][4] PLK4 is a crucial regulator of centriole duplication, and its inhibition can lead to mitotic defects and cell death in cancer cells.[1][3] The fumarate salt of CFI-400945 is a common form used in research and clinical studies.
2. What are the recommended storage conditions for CFI-400945 fumarate powder?
For long-term storage, CFI-400945 fumarate powder should be stored at -20°C.[1][5] Under these conditions, the powder is reported to be stable for up to three years.[1][5] Some suppliers may ship the product at ambient temperature, indicating short-term stability at room temperature.[5][6] For optimal stability, it is best to store it at the recommended temperature upon receipt.
3. How should I prepare and store stock solutions of CFI-400945 fumarate?
It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO).[1] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For storage, it is recommended to keep the aliquots at -80°C for up to one year or at -20°C for up to one month.[1][5]
4. What is the solubility of CFI-400945 fumarate in common solvents?
CFI-400945 fumarate is soluble in DMSO and ethanol.[5] Quantitative solubility data is summarized in the table below. The compound is generally considered insoluble in water.[1]
5. Is there a difference in stability between CFI-400945 free base and the fumarate salt?
While the search results often use the terms interchangeably, specific comparative stability studies between the free base and the fumarate salt are not publicly available. Generally, salt forms of compounds are developed to improve properties such as solubility and stability.
6. Are there any known degradation pathways for CFI-400945 fumarate?
Specific degradation pathways and products for CFI-400945 fumarate are not detailed in the available public literature. To minimize potential degradation, it is crucial to adhere to the recommended storage and handling conditions. Forced degradation studies, which would identify potential degradation products under stress conditions (e.g., acid, base, oxidation, light, heat), have not been publicly reported.[7]
Data Presentation
Table 1: Recommended Storage Conditions for CFI-400945 Fumarate
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | Up to 3 years[1][5] |
| Solution in DMSO | -80°C | Up to 1 year[1][5] |
| Solution in DMSO | -20°C | Up to 1 month[1] |
Table 2: Solubility of CFI-400945 Fumarate
| Solvent | Solubility |
| DMSO | 10 mg/mL (15.37 mM)[5] |
| Ethanol | ≤12 mg/mL[5] |
| Water | Insoluble[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
CFI-400945 fumarate (Molecular Weight: 650.72 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of CFI-400945 fumarate powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of CFI-400945 fumarate powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.51 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, if you weighed 6.51 mg, add 1 mL of DMSO.
-
To aid dissolution, vortex the solution. If necessary, sonication is recommended to ensure the compound is fully dissolved.[5]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5]
-
Troubleshooting Guides
Issue 1: Difficulty Dissolving CFI-400945 Fumarate
-
Possible Cause: The compound has precipitated out of solution or was not fully dissolved initially.
-
Solution:
-
Ensure you are using anhydrous DMSO, as moisture can affect solubility.
-
Vortex the solution thoroughly.
-
If vortexing is insufficient, sonicate the solution for a short period.[5]
-
Gentle warming of the solution to 37°C may also aid in dissolution.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause 1: Compound Degradation
-
Solution:
-
Always store the stock solutions at the recommended temperatures (-80°C or -20°C).
-
Avoid repeated freeze-thaw cycles by preparing and using aliquots.
-
Protect the compound and its solutions from prolonged exposure to light, although specific photostability data is not available, this is a general good practice.
-
Prepare fresh dilutions from the stock solution for each experiment.
-
-
-
Possible Cause 2: Inaccurate Concentration of Stock Solution
-
Solution:
-
Ensure accurate weighing of the compound.
-
Verify the calibration of your pipettes for accurate solvent measurement.
-
If possible, confirm the concentration of your stock solution using a suitable analytical method like HPLC-UV.
-
-
Visualizations
Caption: Recommended workflow for the storage and handling of CFI-400945 fumarate.
Caption: Decision tree for resolving solubility issues with CFI-400945 fumarate.
Caption: The role of PLK4 in cell proliferation and its inhibition by CFI-400945.
References
Validation & Comparative
A Comparative Guide to PLK4 Inhibitors: Ocifisertib Fumarate vs. Centrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ocifisertib Fumarate (formerly CFI-400945) and Centrinone, two prominent inhibitors of Polo-like kinase 4 (PLK4). This analysis is supported by experimental data to inform research and development decisions in oncology and other fields where PLK4 is a therapeutic target.
Introduction to PLK4 and its Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and cilia.[1] Dysregulation of PLK4 activity, often leading to overexpression in various cancers, can result in centrosome amplification, genomic instability, and tumorigenesis.[2][3] This has established PLK4 as a compelling target for anticancer drug development.[1]
This compound and Centrinone are small molecule inhibitors that target the ATP-binding pocket of PLK4, albeit with different selectivity profiles and cellular effects. Understanding these differences is critical for their application in research and potential clinical development.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and Centrinone based on available preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound (CFI-400945) | PLK4 | 2.8 | 0.26 | Also inhibits TRKA (IC50: 6 nM), TRKB (IC50: 9 nM), AURKB (IC50: 98 nM), and TIE2/TEK (IC50: 22 nM).[4] |
| Centrinone | PLK4 | 2.71 | 0.16 | Exhibits >1000-fold selectivity for PLK4 over Aurora A and Aurora B kinases.[5][6] |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| This compound | Ewing's Sarcoma (WE-68, SK-ES-1, A673) | Cell Death (Flow Cytometry) | Induction of Apoptosis | 10-50 nM | [4] |
| Centrinone | Ewing's Sarcoma (WE-68, SK-ES-1, A673) | Cell Death (Flow Cytometry) | Induction of Apoptosis | 0.5-3 µM | [4] |
| This compound | Breast Cancer (MDA-MB-468) | Cell Viability (SRB Assay) | Growth Inhibition | IC50 ~10-100 nM | [7] |
| Centrinone | Acute Myeloid Leukemia (MOLM-13, OCI-AML3, KG-1) | Proliferation | Inhibition | Dose-dependent (100-200 nM) | [8] |
Experimental Protocols
Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is commonly used to determine the IC50 values of kinase inhibitors.
Principle: This is a fluorescence resonance energy transfer (FRET)-based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket of the kinase. The proximity of the Eu-donor and the Alexa Fluor-acceptor results in a high FRET signal. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]
-
Serially dilute the test compound (e.g., this compound or Centrinone) in the kinase buffer.
-
Prepare a 2X kinase/antibody mixture containing PLK4 and the Eu-labeled anti-tag antibody.[9]
-
Prepare a 4X tracer solution.[9]
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the serially diluted test compound to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Read the plate on a FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor acceptor.
-
Calculate the emission ratio and plot it against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow for a typical kinase inhibition assay.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the effect of a compound on cell proliferation and viability.
Principle: The SRB assay is a colorimetric assay based on the ability of the sulforhodamine B dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of viable cells.
Protocol Outline:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Cell Fixation and Staining:
-
Dye Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
PLK4 is the master regulator of centriole duplication. Its inhibition disrupts this process, leading to a failure in centrosome maturation and subsequent mitotic defects.
Simplified PLK4 signaling pathway in centriole duplication.
Inhibition of PLK4 by either this compound or Centrinone leads to a depletion of centrosomes.[6] This can trigger different cellular outcomes depending on the genetic background of the cells. In normal, p53-proficient cells, centrosome loss often leads to a p53-dependent G1 cell cycle arrest.[6] In cancer cells, which frequently have p53 mutations, the consequences can include mitotic catastrophe and apoptosis.[4]
While both inhibitors target PLK4, their differing selectivity profiles may lead to distinct cellular phenotypes. For instance, the off-target effects of this compound on Aurora B kinase could contribute to its observed induction of polyploidy, an effect not typically seen with the more selective Centrinone.[4][5]
Clinical Development of this compound
This compound is currently in clinical development. Notably, it has been granted Orphan Drug Designation by the U.S. FDA for the treatment of Acute Myeloid Leukemia (AML).[10][11] A Phase 1 study (NCT03187288) has evaluated its safety and tolerability in patients with relapsed or refractory AML or myelodysplastic syndrome.[10] Further clinical investigations are ongoing to assess its efficacy as a monotherapy and in combination with other agents.[10]
Conclusion
Both this compound and Centrinone are potent inhibitors of PLK4 with demonstrated anti-proliferative effects in various cancer models.
-
Centrinone stands out for its high selectivity for PLK4, making it an excellent tool compound for specifically interrogating the cellular functions of this kinase in a research setting.
-
This compound , while also a potent PLK4 inhibitor, has a broader kinase inhibition profile. This polypharmacology may offer therapeutic advantages in certain contexts but also necessitates careful consideration of potential off-target effects. Its advancement into clinical trials underscores its potential as a novel anticancer agent.
The choice between these inhibitors will depend on the specific research question or therapeutic goal. For studies requiring precise targeting of PLK4, Centrinone is the preferred tool. For translational and clinical research, the data supporting this compound's development provides a strong rationale for its further investigation.
References
- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. onclive.com [onclive.com]
- 11. treadwelltx.com [treadwelltx.com]
Validating Ocifisertib Fumarate's PLK4 Specificity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ocifisertib Fumarate's (also known as CFI-400945) specificity for its primary target, Polo-like kinase 4 (PLK4), against other alternatives. We present supporting experimental data and detailed protocols to assist researchers in designing and interpreting their own cellular validation studies.
Introduction: The Critical Role of PLK4 and Inhibitor Specificity
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2] Its overexpression is linked to centrosome amplification and is a common feature in many cancers, making it a promising therapeutic target.[3][4][5]
This compound (CFI-400945) is a potent, first-in-class, orally available PLK4 inhibitor that has shown significant anti-tumor efficacy in preclinical models and is under clinical evaluation.[6][7][8] While it potently inhibits PLK4, understanding its broader kinase selectivity profile is crucial. The cellular phenotype induced by a kinase inhibitor is a composite of its on-target and off-target effects. Distinguishing between these is essential for accurately interpreting experimental results and predicting clinical efficacy and potential toxicities. This guide compares Ocifisertib to Centrinone, a highly selective tool compound for PLK4 inhibition, to illustrate the importance of validating target specificity in a cellular context.
Comparative Analysis: this compound vs. Alternatives
The specificity of a kinase inhibitor is typically assessed first through in vitro biochemical assays, followed by cellular assays to confirm target engagement and observe the resulting phenotype.
Table 1: In Vitro Kinase Inhibition Profile
This table summarizes the biochemical potency of Ocifisertib and Centrinone against PLK4 and key off-target kinases. Lower values indicate higher potency.
| Compound | Target | Potency (IC₅₀) | Potency (Kᵢ) | Selectivity Notes |
| This compound (CFI-400945) | PLK4 | 2.8 nM [6][8][9] | 0.26 nM [9][10][11] | Potent PLK4 inhibitor. |
| Aurora B | 70.7 - 98 nM[3][9][10] | - | Exhibits significant activity against Aurora B. | |
| TrkA | 6 nM[8][9] | - | Potent TrkA inhibitor. | |
| TrkB | 9 nM[8][9] | - | Potent TrkB inhibitor. | |
| Tie-2/TEK | 22 nM[8][9] | - | Activity against Tie-2. | |
| Aurora A | 140 - 188 nM[3][9] | - | Weaker activity against Aurora A. | |
| Centrinone | PLK4 | 2.71 nM [3] | - | Described as the most selective PLK4 inhibitor.[3] |
| Aurora A/B | - | - | Chemically optimized to be highly specific for PLK4 over related kinases like Aurora A.[2][12] |
Table 2: Cellular Phenotypes of PLK4 Inhibitors
The observed cellular effects often reveal the consequences of an inhibitor's full target profile. This table compares the distinct phenotypes resulting from treatment with Ocifisertib versus the highly specific inhibitor, Centrinone.
| Feature | This compound (CFI-400945) | Centrinone | Interpretation |
| Centrosome Number | Centrosome amplification at low concentrations, leading to excess centrosomes.[6][13] | Complete and reversible depletion of centrosomes.[2][12][13] | The amplification caused by Ocifisertib is likely due to partial PLK4 inhibition, while Centrinone's potent and specific inhibition leads to complete loss.[13] |
| Cell Division | Cytokinesis failure, mitotic defects.[8][9][10] | p53-dependent cell cycle arrest in G1.[3][12] | Cytokinesis failure is a classic phenotype of Aurora B inhibition, suggesting this off-target activity of Ocifisertib is significant in cells.[13] |
| Ploidy | Grossly multinucleated and polyploid cells.[6][13] | Minor increase in multinucleation at high concentrations; no gross polyploidy.[13] | The polyploidy induced by Ocifisertib is a direct consequence of cytokinesis failure, which is not an on-target effect of PLK4 inhibition.[13] |
| Cell Fate | Apoptotic cell death.[6][9] | Cell cycle arrest; senescence.[6] | The distinct cell fates reflect the different pathways engaged by a multi-kinase inhibitor versus a specific inhibitor. |
Mandatory Visualizations
PLK4 Signaling Pathway
Caption: The PLK4 signaling pathway, initiating centriole duplication.
Experimental Workflow for Inhibitor Specificity Validation
Caption: Workflow for validating the cellular specificity of a kinase inhibitor.
Logical Comparison of Inhibitor Effects
Caption: Contrasting cellular outcomes of specific vs. multi-kinase inhibition.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay
This protocol is a standard method to determine the IC₅₀ value of an inhibitor against a purified kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of PLK4 kinase activity in a cell-free system.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³³P]ATP
-
1% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO, then dilute further into the kinase buffer. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific substrate, and the recombinant PLK4 enzyme.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO control to the appropriate wells. Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the kinase, if known.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a drug engages with its target protein inside intact cells.[14][15] Ligand binding stabilizes the target protein, increasing its melting temperature.
Objective: To demonstrate that this compound binds to and stabilizes PLK4 in a cellular environment.
Materials:
-
Cultured cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (see Protocol 3)
-
Anti-PLK4 antibody and an antibody for a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO (vehicle) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Detection: Analyze the amount of soluble PLK4 remaining at each temperature using Western blotting (as described in Protocol 3).
-
Data Analysis: For each treatment condition (DMSO vs. Ocifisertib), plot the band intensity of soluble PLK4 against the temperature. A shift in the melting curve to the right for the drug-treated samples indicates target engagement and stabilization.
Protocol 3: Western Blotting for Downstream Target Analysis
Western blotting can be used to assess how an inhibitor affects the phosphorylation status of downstream proteins in a signaling pathway, providing further evidence of target engagement.
Objective: To measure changes in the phosphorylation of PLK4 substrates or pathway-related proteins following treatment with this compound.
Materials:
-
Treated cell lysates (prepared as for CETSA, but without the heating step)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STIL, anti-total-STIL, anti-PLK4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STIL) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween-20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-STIL) or a loading control (e.g., GAPDH) to normalize the data.
Conclusion
The available data demonstrates that this compound is a highly potent inhibitor of PLK4 in biochemical assays. However, cellular validation studies reveal a more complex picture. While some cellular effects, like dysregulated centriole duplication, are consistent with PLK4 inhibition, other prominent phenotypes, such as cytokinesis failure and polyploidy, are strongly indicative of off-target Aurora B inhibition.[10][13] This contrasts sharply with the effects of the highly specific inhibitor Centrinone, which induces centrosome depletion and G1 arrest without causing gross polyploidy.[12][13]
This guide underscores the necessity of moving beyond simple biochemical potency to validate inhibitor specificity within a cellular context. Using a combination of target engagement assays like CETSA, downstream pathway analysis, and careful phenotypic observation is critical for accurately interpreting the mechanism of action of kinase inhibitors like this compound. Such a multi-faceted approach allows researchers to dissect the on-target versus off-target contributions to a compound's overall cellular activity, which is fundamental for both basic research and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 12. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ocifisertib Fumarate Demonstrates Potent Anti-Leukemic Activity in Preclinical AML Models, Outperforming Standard Chemotherapy
For Immediate Release
[City, State] – [Date] – Ocifisertib fumarate (CFI-400945), a first-in-class Polo-like kinase 4 (PLK4) inhibitor, has shown significant efficacy in preclinical models of Acute Myeloid Leukemia (AML), suggesting a promising new therapeutic avenue for this aggressive hematological malignancy. In vivo studies using AML xenograft models reveal that ocifisertib not only potently inhibits tumor growth but also shows a favorable response compared to standard chemotherapy agents.
Ocifisertib's mechanism of action centers on the inhibition of PLK4, a key regulator of centriole duplication and mitotic progression.[1][2] Overexpression of PLK4 is common in cancer cells and is associated with poor prognosis.[1] By inhibiting PLK4, ocifisertib induces genomic instability in cancer cells, ultimately leading to cell death.[1][2] This targeted approach has demonstrated single-agent activity in both solid and liquid tumors.[1][2]
Comparative Efficacy in an In Vivo AML Model
A key preclinical study evaluated the in vivo efficacy of ocifisertib in a human AML xenograft model using MV4-11 cells in SCID mice. The results, summarized in the table below, highlight the potent anti-tumor activity of ocifisertib compared to a standard chemotherapy agent, cytarabine, in a similar model.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Regressions | AML Model |
| This compound | 7.5 mg/kg, PO, QD | 100% | 6/6 | MV4-11 Xenograft |
| This compound | 13.5 mg/kg, PO, 2 days on/5 days off | 100% | 6/6 | MV4-11 Xenograft |
| Vincristine | 0.5 mg/kg, IP, QW | 62% | 0/6 | MV4-11 Xenograft |
| Cytarabine (Ara-C) | 10 mg/kg/day | No significant impact on tumor growth | Not Reported | MV4-11 Xenograft[3] |
Data for ocifisertib and vincristine are from a single preclinical study. Data for cytarabine is from a separate study in a comparable MV4-11 xenograft model and is included for comparative purposes.
The data clearly indicates that ocifisertib, at both dosing schedules tested, resulted in complete tumor growth inhibition and regression in all treated animals. In contrast, vincristine, a standard chemotherapeutic agent, only achieved 62% tumor growth inhibition with no tumor regressions. Furthermore, in a separate study, cytarabine, a cornerstone of standard AML therapy, showed no significant impact on tumor growth in the same AML cell line model.[3]
Mechanism of Action: Targeting the PLK4 Signaling Pathway
Ocifisertib's targeted approach offers a distinct advantage over traditional chemotherapy. The following diagram illustrates the signaling pathway inhibited by ocifisertib.
Caption: Ocifisertib inhibits PLK4, a key regulator of centriole duplication, leading to disruption of the cell cycle.
Experimental Protocols
The following are the detailed methodologies for the key in vivo experiments cited:
This compound In Vivo Efficacy Study
-
Animal Model: Female SCID (Severe Combined Immunodeficiency) mice.
-
Cell Line: MV4-11 human AML cells were implanted subcutaneously to establish xenograft tumors.
-
Treatment Groups:
-
Vehicle control.
-
This compound (CFI-400945) at 7.5 mg/kg, administered orally (PO) once daily (QD).
-
This compound (CFI-400945) at 13.5 mg/kg, administered orally (PO) for 2 consecutive days followed by 5 days off.
-
Vincristine at 0.5 mg/kg, administered intraperitoneally (IP) once weekly (QW).
-
-
Study Duration: Treatment was initiated on day 13 post-implantation.
-
Endpoints: Tumor growth was monitored, and tumor growth inhibition (TGI) and tumor regression were assessed.
Cytarabine In Vivo Efficacy Study
-
Animal Model: NOD/SCID mice.[3]
-
Cell Line: MV4-11 human AML cells were inoculated subcutaneously into the flanks of the mice.[3]
-
Treatment Groups:
-
Vehicle control.
-
Cytarabine (Ara-C) at 10 mg/kg/day, administered daily.[3]
-
-
Study Initiation: Treatment began when tumors were palpable.[3]
-
Endpoints: Tumor volume was measured every 2-3 days.[3]
Conclusion
The preclinical data strongly support the potential of this compound as a highly effective targeted therapy for AML. Its ability to induce complete tumor regression in animal models, coupled with a distinct mechanism of action that differs from standard cytotoxic chemotherapy, positions it as a promising candidate for further clinical development. Ongoing clinical trials are evaluating the safety and efficacy of ocifisertib in patients with relapsed or refractory AML.[1]
References
Ocifisertib Fumarate in Combination Therapy: A Comparative Guide for Researchers
An In-depth Analysis of the Efficacy, Experimental Protocols, and Signaling Pathways of the PLK4 Inhibitor Ocifisertib Fumarate in Combination with Other Anticancer Agents.
Introduction
This compound (CFI-400945), a first-in-class, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4), is a promising new agent in the landscape of targeted cancer therapy.[1][2] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process in cell division.[2] Its overexpression in various cancers, including acute myeloid leukemia (AML), is associated with poor prognosis, making it an attractive therapeutic target.[3][4][5] Inhibition of PLK4 by Ocifisertib disrupts mitosis and induces apoptosis in cancer cells.[2] This guide provides a comprehensive comparison of the efficacy of this compound as a monotherapy and in combination with other drugs, with a focus on its development for hematological malignancies.
Efficacy of this compound: Monotherapy vs. Combination Therapy
The primary clinical investigation of Ocifisertib is the Phase 1b/2 TWT-202 (NCT04730258) study, evaluating its safety and efficacy as a single agent and in combination with the hypomethylating agent azacitidine in patients with AML, myelodysplastic syndrome (MDS), or chronic myelomonocytic leukemia (CMML).[4][6]
This compound Monotherapy
Preliminary results from the monotherapy arm of the TWT-202 trial, presented at the 2023 American Society of Hematology (ASH) Annual Meeting, have shown promising clinical activity, particularly in heavily pre-treated AML patients.
Table 1: Efficacy of this compound Monotherapy in Relapsed/Refractory AML (TWT-202 Study - Part 1)
| Efficacy Endpoint | 96 mg Dose Level (n=6 evaluable) | Patient Population Characteristics |
| Overall Response Rate (ORR) | 50% (3 out of 6 patients) | All had prior venetoclax-based therapies |
| Complete Remission with incomplete hematologic recovery (CRi) | 1 patient | ELN2022 adverse genetics, complex karyotype, TP53 mutation. Remained in remission after 3 cycles. |
| Morphologic Leukemia-Free State (MLFS) | 2 patients | One patient with ELN2022 adverse genetics, complex cytogenetics, TP53 mutation, and 2 prior regimens. The other with normal cytogenetics, adverse genetics (RUNX1, IDH2, SRSF2), and relapsed/refractory disease after 5 regimens. |
Data cutoff: May 2, 2023.[3]
This compound in Combination with Azacitidine
The combination of Ocifisertib with azacitidine is being explored based on the rationale that targeting distinct but complementary pathways may lead to synergistic anti-leukemic effects. While mature data from the combination arm of the TWT-202 study is not yet fully available, early reports are encouraging.
Preliminary Findings: Initial data has indicated that two patients with AML treated with Ocifisertib (80 mg) in combination with azacitidine achieved a complete remission (CR) and became eligible for allogeneic stem cell transplant. This early signal suggests a potential for deeper responses with the combination therapy compared to monotherapy. However, it is crucial to await more comprehensive data from a larger patient cohort to draw definitive conclusions.
Experimental Protocols
TWT-202 (NCT04730258) Clinical Trial Protocol
Title: A Phase 1b/2 Open-Label, Multicenter, Dose Optimization Clinical Study of the Safety, Tolerability, and Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles of CFI-400945 as a Single Agent or in Combination with Azacitidine in Patients with Acute Myeloid Leukemia, Myelodysplastic Syndrome or Chronic Myelomonocytic Leukemia.[4][6]
Study Design: The study employs a 3+3 dose-escalation design in the initial phase, followed by a Simon 2-stage expansion phase.[5]
-
Part 1 (Monotherapy): Patients with relapsed and/or refractory AML, MDS, or CMML after at least one prior therapy receive this compound orally.[5]
-
Part 2 (Combination Therapy): Patients with relapsed and/or refractory AML, or untreated MDS or CMML receive this compound in combination with azacitidine.[5]
Key Inclusion Criteria:
-
Age ≥ 18 years.
-
Confirmed diagnosis of AML, MDS, or CMML.
-
For Part 1, relapsed or refractory disease after at least one prior therapy. For Part 2, specific eligibility criteria apply for AML, MDS, and CMML patients, including treatment-naive individuals ineligible for intensive therapy.[5]
-
ECOG performance status of 0-2.
Key Exclusion Criteria:
-
Active central nervous system (CNS) leukemia.
-
Significant comorbidities that would interfere with the study.
Treatment Regimen:
-
This compound (Monotherapy): Administered orally on a 21-days-on/7-days-off schedule, with daily doses ranging from 32 mg to 96 mg. A 28-days-on/0-days-off schedule was also explored.[5]
-
This compound and Azacitidine (Combination): Dosing schedules and dose levels for the combination are being evaluated in Part 2 of the study.
Primary Outcome Measures:
-
Incidence and severity of treatment-emergent adverse events.
-
Maximum Tolerated Dose (MTD) of this compound as a single agent and in combination with azacitidine.
-
Recommended Phase 2 Dose (RP2D).
Secondary Outcome Measures:
-
Overall Response Rate (ORR).
-
Complete Remission (CR) rate.
-
Duration of Response (DOR).
-
Overall Survival (OS).
Experimental Workflow:
References
A Head-to-Head In Vitro Comparison of Polo-like Kinase 4 (PLK4) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of key Polo-like Kinase 4 (PLK4) inhibitors based on publicly available in vitro experimental data. This document summarizes their biochemical potency, selectivity against closely related kinases, and their effects on cancer cell lines.
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Its dysregulation, often observed as overexpression in various cancers, can lead to centrosome amplification, genomic instability, and tumorigenesis.[1][3] This makes PLK4 an attractive target for cancer therapy. This guide focuses on a head-to-head comparison of several small molecule inhibitors of PLK4, presenting their performance in key in vitro assays.
Biochemical Potency and Selectivity of PLK4 Inhibitors
The in vitro potency of PLK4 inhibitors is typically determined through biochemical kinase assays that measure the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates a more potent inhibitor. Selectivity is a critical parameter, and for PLK4 inhibitors, it is often assessed by comparing their activity against other kinases, particularly the structurally similar Aurora kinases (AURKA, AURKB, and AURKC).[3]
| Inhibitor | PLK4 IC50 (nM) | PLK4 Ki (nM) | AURKA IC50 (nM) | AURKB IC50 (nM) | AURKC IC50 (nM) | Reference |
| CFI-400945 | 2.8[4][5] | 0.26[4][5] | 188[3] | 70.7[3] | 106[3] | [3][4][5] |
| CFI-400437 | 1.55[3] | - | 37.2[3] | 13.1[3] | 4.88[3] | [3] |
| Centrinone | 2.71[3] | 0.16[5] | 108[3] | 680[3] | 493[3] | [3][5] |
| Centrinone B | - | 0.6[5] | >1000-fold selective | >1000-fold selective | >1000-fold selective | [5] |
| R1530 | 7.06[3] | - | 6.22[3] | 42.6[3] | 30.9[3] | [3] |
| Axitinib | 4.2[3] | - | 13.1[3] | 16.9[3] | 31.2[3] | [3] |
| KW-2449 | 52.6[3] | - | - | - | - | [3] |
| Alisertib | 62.7[3] | - | - | - | - | [3] |
Cellular Activity of PLK4 Inhibitors
The efficacy of PLK4 inhibitors is also evaluated in cell-based assays to determine their effects on cell proliferation, viability, and colony-forming ability. The IC50 values in these assays reflect the concentration of the inhibitor required to reduce a cellular response by 50%.
| Inhibitor | Cell Line | Assay Type | Cellular IC50 | Reference |
| CFI-400945 | Ewing's Sarcoma Cells | Cell Viability | Not specified | [5] |
| Centrinone | Ewing's Sarcoma Cells | Cell Viability | Not specified | [5] |
| ORIC Compound | CHP-134 (Neuroblastoma) | CellTiter-Glo | 42.71 nM | [6] |
Note: The provided search results offered limited directly comparable cellular IC50 values in a tabular format. The table will be expanded as more data becomes available.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of common assays used to characterize PLK4 inhibitors in vitro.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup : A reaction mixture is prepared containing the PLK4 enzyme, a suitable substrate (e.g., myelin basic protein), and the test inhibitor at various concentrations.[7]
-
Initiation : The kinase reaction is initiated by the addition of ATP.[8]
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.[8]
-
ADP Detection : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[8]
-
Signal Generation : Kinase Detection Reagent is then added to convert ADP to ATP, which is used by a luciferase to generate a luminescent signal.[7]
-
Measurement : The luminescence is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the PLK4 inhibitor and incubated for a specified period (e.g., 72 hours).[9]
-
MTT Addition : MTT reagent is added to each well and incubated for 1.5 to 4 hours, allowing metabolically active cells to convert the water-soluble MTT to insoluble formazan crystals.[9][10]
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or SDS-HCl).[9][10]
-
Absorbance Reading : The absorbance of the colored solution is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[9][10]
-
Data Analysis : Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
-
Cell Seeding : A low density of single cells is seeded into 6-well plates.[11]
-
Treatment : Cells are treated with the PLK4 inhibitor at different concentrations.
-
Incubation : The plates are incubated for 1 to 3 weeks to allow for colony formation. The medium is changed every 3-5 days.[12]
-
Fixing and Staining : Colonies are fixed (e.g., with paraformaldehyde) and stained with a dye such as crystal violet.[11]
-
Colony Counting : The number of colonies (typically defined as a cluster of at least 50 cells) is counted manually or using an automated system.[12]
-
Analysis : The plating efficiency and surviving fraction are calculated to determine the long-term effect of the inhibitor on cell survival.
Visualizing PLK4 Signaling and Experimental Workflow
To better understand the context of PLK4 inhibition, the following diagrams illustrate the PLK4 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: PLK4 signaling pathway in centriole duplication.
Caption: Experimental workflow for in vitro PLK4 inhibitor comparison.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oricpharma.com [oricpharma.com]
- 7. PLK4 Kinase Enzyme System [worldwide.promega.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. MTT (Assay protocol [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. ossila.com [ossila.com]
- 12. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
Comparative Analysis of Ocifisertib Fumarate Off-Target Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the off-target profiles of Ocifisertib Fumarate (CFI-400945), a potent Polo-like kinase 4 (PLK4) inhibitor, against other kinase inhibitors. The aim is to offer an objective overview supported by experimental data to aid in research and development decisions.
Introduction
This compound is a first-in-class, orally bioavailable inhibitor of PLK4, a serine/threonine kinase that plays a crucial role in centriole duplication and mitotic progression.[1][2] While highly potent against its primary target, understanding its off-target activity is critical for predicting potential therapeutic windows and side effects. This guide compares the kinase selectivity of this compound with other inhibitors targeting PLK4 or related pathways, including the highly selective PLK4 inhibitor Centrinone, the multi-kinase inhibitor Rigosertib, and the PLK1 inhibitor Volasertib.
Off-Target Profile Comparison
The following tables summarize the known on-target and off-target activities of this compound and selected comparator compounds. Data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values where available.
Table 1: Profile of this compound (CFI-400945)
| Target | IC50 (nM) | Ki (nM) | Notes |
| PLK4 | 2.8 | 0.26 | Primary Target |
| TRKA | 6 | - | Off-target |
| TRKB | 9 | - | Off-target |
| TIE2/TEK | 22 | - | Off-target |
| AURKB | 98 | - | Off-target |
| AURKA | 140 | - | Off-target |
| ABL | <100 | - | Off-target |
| BMX | <100 | - | Off-target |
| FGFR1 | <100 | - | Off-target |
| FGFR2 | <100 | - | Off-target |
| ROS | <100 | - | Off-target |
A radiometric assay screen of 290 kinases indicated that only 10 were inhibited by more than 50% by this compound.[2][3]
Table 2: Profile of Comparator Kinase Inhibitors
| Compound | Primary Target(s) | Key Off-Targets | IC50 / Ki (nM) | Notes |
| Centrinone | PLK4 | Aurora A, Aurora B | Ki: 0.16 (PLK4) , 171 (Aurora A), 436.76 (Aurora B) | Highly selective for PLK4, with over 1000-fold selectivity against Aurora kinases.[4][5][6] |
| Rigosertib | PLK1, PI3K/Akt pathway, Microtubule dynamics | PLK2, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1 | IC50: 9 (PLK1) , 18-260 for various off-targets | A multi-kinase inhibitor with a broad spectrum of activity.[7][8][9] |
| Volasertib | PLK1 | PLK2, PLK3 | IC50: 0.87 (PLK1) , 5 (PLK2), 56 (PLK3) | Potent PLK1 inhibitor with some activity against other PLK family members.[10][11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways of the kinases discussed, providing context for the on-target and off-target effects of these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Centrinone | inhibitor of polo-like kinase 4 (PLK4) | anticancer activity| CAS# 1798871-30-3 | InvivoChem [invivochem.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
